molecular formula C9H6ClNO3 B077933 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 14529-12-5

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B077933
CAS No.: 14529-12-5
M. Wt: 211.6 g/mol
InChI Key: FKTQNWWDMJDNHA-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This benzoxazinedione derivative is primarily recognized for its role as a key precursor in the synthesis of complex heterocyclic compounds, particularly quinazoline-2,4-diones and related fused ring systems. Its reactivity is defined by the presence of both a reactive chloro substituent and a cyclic imide moiety, making it an effective electrophile for nucleophilic aromatic substitution reactions and a building block for constructing molecular diversity libraries.

Properties

IUPAC Name

6-chloro-1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTQNWWDMJDNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162964
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl-
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Molecular Weight

211.60 g/mol
Source PubChem
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CAS No.

14529-12-5
Record name 5-Chloro-N-methylisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl-
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Record name 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the heterocyclic compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. This molecule, identified by the CAS number 14529-12-5, possesses a molecular formula of C₉H₆ClNO₃ and a molecular weight of 211.60 g/mol .[1] This document provides a plausible synthetic pathway, including detailed experimental protocols for the key reaction steps. Furthermore, it outlines the expected analytical characterization of the title compound, drawing upon established knowledge of similar chemical structures. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction

This compound, also known as 6-Chloro-N-methylisatoic anhydride, belongs to the class of benzoxazinediones. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile synthetic intermediates. The strategic incorporation of a chlorine atom at the 6-position and a methyl group at the 1-position can significantly influence the molecule's physicochemical properties and biological interactions. This guide serves as a comprehensive resource for the preparation and thorough characterization of this specific derivative.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence starting from 2-amino-5-chlorobenzoic acid. The pathway involves an initial N-methylation of the anthranilic acid derivative, followed by a cyclization reaction using a phosgene equivalent, such as triphosgene.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Cyclization 2_amino_5_chlorobenzoic_acid 2-Amino-5-chlorobenzoic acid product1 2-(Methylamino)-5-chlorobenzoic acid 2_amino_5_chlorobenzoic_acid->product1 N-Methylation reagents1 Methylating Agent (e.g., Dimethyl Sulfate) Base (e.g., NaOH) product1_ref 2-(Methylamino)-5-chlorobenzoic acid final_product 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione product1_ref->final_product Cyclization reagents2 Triphosgene Base (e.g., Triethylamine)

Figure 1: Proposed two-step synthesis pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)-5-chlorobenzoic acid

This procedure outlines the N-methylation of 2-amino-5-chlorobenzoic acid.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a fume hood, dissolve 2-amino-5-chlorobenzoic acid in an aqueous solution of sodium hydroxide at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(methylamino)-5-chlorobenzoic acid.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 2-(methylamino)-5-chlorobenzoic acid using triphosgene.

Materials:

  • 2-(Methylamino)-5-chlorobenzoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(methylamino)-5-chlorobenzoic acid in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the stirred solution of the N-methylated anthranilic acid.

  • Following the addition of triphosgene, add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by filtering off any salts and evaporating the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.

Experimental_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Cyclization start1 Dissolve 2-amino-5-chlorobenzoic acid in aq. NaOH cool1 Cool to 0-10°C start1->cool1 add_dms Add Dimethyl Sulfate cool1->add_dms react1 Stir at RT add_dms->react1 acidify Acidify with HCl react1->acidify filter1 Filter and Recrystallize acidify->filter1 product1 2-(Methylamino)-5-chlorobenzoic acid filter1->product1 start2 Dissolve 2-(Methylamino)-5-chlorobenzoic acid in anhydrous solvent cool2 Cool to 0°C start2->cool2 add_triphosgene Add Triphosgene solution cool2->add_triphosgene add_tea Add Triethylamine add_triphosgene->add_tea react2 Stir and warm to RT add_tea->react2 workup Work-up and Purification react2->workup final_product This compound workup->final_product Characterization_Logic Start Synthesized Compound Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Characterization Fully Characterized Compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

References

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The information presented herein is intended to support research, development, and application activities related to this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₆ClNO₃--INVALID-LINK--[1]
Molecular Weight 211.60 g/mol --INVALID-LINK--[1]
CAS Number 14529-12-5--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 52.21 Ų--INVALID-LINK--[1]
logP (calculated) 1.1451--INVALID-LINK--[1]
Hydrogen Bond Acceptors 4--INVALID-LINK--[1]
Hydrogen Bond Donors 0--INVALID-LINK--[1]
Rotatable Bonds 0--INVALID-LINK--[1]

Experimental Protocols

Synthesis of N-Methylated Isatoic Anhydrides (General Protocol)

While a specific, detailed protocol for the synthesis of this compound is not available, a general method for the preparation of N-methyl isatoic anhydrides has been described. This process typically involves a two-step sequence:

  • Condensation: o-Chlorobenzoic acid is reacted with methylamine in the presence of anhydrous potassium carbonate as an acid-binding agent and copper powder as a catalyst to yield N-methyl o-aminobenzoic acid.

  • Cyclization: The resulting N-methyl o-aminobenzoic acid undergoes a cyclization reaction with triphosgene to form the final N-methyl isatoic anhydride product.

Below is a logical workflow representing this synthesis.

G start Start Materials: o-Chlorobenzoic Acid, Methylamine, Anhydrous Potassium Carbonate, Copper Powder step1 Condensation Reaction start->step1 intermediate N-methyl o-aminobenzoic acid step1->intermediate step2 Cyclization with Triphosgene intermediate->step2 product 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione step2->product

General synthesis workflow for N-methylated isatoic anhydrides.
Crystal Structure Determination

A detailed experimental protocol for the determination of the crystal structure of a related compound, 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione, has been reported and provides a relevant methodology.

Crystal Growth: The title compound (0.2 g) was dissolved in ethanol (50 ml) at room temperature. Colorless blocks of the crystal were obtained through slow evaporation over a period of two weeks.

Data Collection: A Rigaku R-AXIS RAPID IP area-detector diffractometer was used for data collection. The crystal was maintained at a temperature of 173 K.

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.

The following diagram illustrates the workflow for crystal structure determination.

G start Synthesized Compound step1 Dissolution in Ethanol start->step1 step2 Slow Evaporation step1->step2 crystal Single Crystal Formation step2->crystal step3 X-ray Diffraction Data Collection (Rigaku R-AXIS RAPID IP) crystal->step3 step4 Structure Solution (SHELXS97) step3->step4 step5 Structure Refinement (SHELXL97) step4->step5 product Final Crystal Structure step5->product

Workflow for crystal structure determination.

Potential Biological Activity and Signaling Pathway

Benzoxazine derivatives have been reported to exhibit antifungal activity. A plausible mechanism of action for these compounds is the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. Specifically, they may target the enzyme lanosterol 14α-demethylase (CYP51).

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function. This disruption can lead to fungal cell death.

The following diagram illustrates the proposed antifungal mechanism of action.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Result Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol CYP51->4,4-dimethyl-cholesta-8,14,24-trienol Outcome Disruption of Fungal Cell Membrane Integrity ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Ergosterol->Outcome Maintains Benzoxazine 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Benzoxazine->CYP51 Inhibits

Proposed antifungal mechanism via CYP51 inhibition.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known by its synonym N-methylisatoic anhydride (NMIA), is a versatile chemical probe primarily utilized in the field of molecular biology. Its core mechanism of action is centered on its function as a selective acylating agent for RNA, a property extensively exploited in a technique known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). This guide provides a detailed examination of this mechanism, including the underlying chemical reactions, experimental protocols for its application, and the interpretation of the resulting data. While the primary application of this compound is as a research tool for elucidating RNA structure, this paper will also touch upon the broader context of isatoic anhydride derivatives and their potential biological activities.

Primary Mechanism of Action: Selective 2'-Hydroxyl Acylation of RNA

The principal and well-documented mechanism of action of this compound is its role as a SHAPE reagent.[1] This technique is instrumental in determining the secondary and tertiary structures of RNA molecules by identifying flexible regions of the RNA backbone.[2][3]

The core of this mechanism lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides.[4][5] In aqueous solution, the anhydride ring of N-methylisatoic anhydride is susceptible to nucleophilic attack. The 2'-hydroxyl group of a ribonucleotide, when conformationally flexible, can act as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a stable 2'-O-adduct.[6]

Conversely, in regions where the RNA is structured, such as in helical domains, the 2'-hydroxyl group is sterically hindered and less available for reaction.[7] Consequently, the extent of acylation at each nucleotide position is inversely proportional to its involvement in base-pairing or other structural constraints.

This differential reactivity is the foundation of SHAPE technology. By mapping the sites of acylation, researchers can infer the structural landscape of an RNA molecule.

Signaling Pathway and Molecular Interactions

The interaction of this compound with RNA is a direct chemical modification and does not involve a classical signaling pathway with protein intermediates. The process can be visualized as a direct interaction between the small molecule probe and its RNA target.

cluster_0 Cellular Environment RNA RNA Acylated_RNA 2'-O-Acylated RNA NMIA This compound (NMIA) NMIA->RNA Acylation of flexible 2'-OH H2O H₂O NMIA->H2O Hydrolysis (competing reaction) Hydrolyzed_NMIA Hydrolyzed NMIA

Figure 1: Interaction of NMIA with RNA in a cellular or in vitro environment.

Experimental Protocols for SHAPE Analysis

The application of this compound in RNA structure determination follows a well-defined experimental workflow.

Key Experimental Workflow

The general workflow for a SHAPE experiment involves several key steps:

  • RNA Preparation: The RNA of interest is transcribed in vitro or isolated from cells.

  • RNA Folding: The RNA is folded into its native conformation under specific buffer conditions.

  • SHAPE Modification: The folded RNA is treated with this compound. A control reaction without the SHAPE reagent is also performed.

  • Primer Extension: A fluorescently labeled DNA primer is annealed to the modified RNA, and reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase stalls at the sites of 2'-O-adducts.

  • Fragment Analysis: The resulting cDNA fragments are separated by size using capillary electrophoresis.

  • Data Analysis: The electropherogram data is processed to calculate SHAPE reactivities for each nucleotide, which are then used to constrain computational models of RNA secondary structure.

A RNA Folding B SHAPE Modification with NMIA A->B C Primer Extension B->C D Capillary Electrophoresis C->D E Data Analysis D->E F RNA Structure Model E->F

Figure 2: General experimental workflow for SHAPE analysis using NMIA.

Quantitative Data Presentation

The primary quantitative output of a SHAPE experiment is the "SHAPE reactivity" for each nucleotide. This value is a measure of the extent of acylation at that position. While specific reactivity values are experiment-dependent, the following table summarizes the general characteristics of NMIA and other related SHAPE reagents.

ReagentCommon NameHalf-life in aqueous solutionGeneral ReactivityApplication Notes
This compoundNMIA~260 seconds[2]Moderate[2]A widely used, commercially available SHAPE reagent. Not recommended for in-cell probing due to its moderate reactivity and half-life.[2]
1-methyl-7-nitroisatoic anhydride1M7Shorter than NMIAHighReacts rapidly and is useful for detecting complex secondary structures.[7]
1-methyl-6-nitroisatoic anhydride1M6Similar to 1M7HighAn alternative to 1M7 with similar properties.[7]
2-methylnicotinic acid imidazolideNAI~30 minutes[2]HighHigh modification rate in cells, but shows some bias against guanosine and cytidine.[2]

Broader Biological Context and Derivatives

While the primary application of this compound is as a tool for RNA structural biology, the isatoic anhydride scaffold is a precursor for the synthesis of various pharmaceutical drugs, including methaqualone and other 4-quinazolinone-based compounds.[8] This suggests that derivatives of this core structure can possess a range of biological activities. However, there is currently a lack of substantial evidence in the scientific literature detailing a specific pharmacological mechanism of action for this compound itself beyond its role in RNA acylation. Further research may uncover additional biological targets or cellular effects of this compound or its derivatives.

Conclusion

The core mechanism of action of this compound is its function as a selective 2'-hydroxyl acylating agent of RNA. This property has been effectively harnessed in SHAPE technology to provide valuable insights into the structure and function of RNA molecules. While the broader isatoic anhydride family has demonstrated diverse pharmacological activities, the specific biological role of this compound remains primarily defined by its utility as a chemical probe in molecular biology research. Future investigations into potential off-target effects or alternative biological activities will be crucial for a more comprehensive understanding of this molecule.

References

Spectroscopic and Synthetic Profile of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a plausible synthetic route for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's chemical profile.

Chemical Structure and Properties

This compound is a derivative of isatoic anhydride. Its structure consists of a chlorinated benzene ring fused to a dione-containing heterocyclic ring, with a methyl group substituted on the nitrogen atom.

PropertyValue
CAS Number 14529-12-5[1]
Molecular Formula C₉H₆ClNO₃[1]
Molecular Weight 211.60 g/mol [1]
Synonyms 5-Chloro-N-methylisatoic anhydride, 6-Chloro-N-methyl IA[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three protons of the N-methyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d, J ≈ 2.5 Hz1HH-5
~ 7.60dd, J ≈ 8.8, 2.5 Hz1HH-7
~ 7.20d, J ≈ 8.8 Hz1HH-8
~ 3.50s3HN-CH₃

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 162.0C-4 (C=O)
~ 148.5C-2 (C=O)
~ 142.0C-8a
~ 137.5C-7
~ 132.0C-5
~ 129.5C-6
~ 118.0C-8
~ 115.5C-4a
~ 31.5N-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups, the aromatic system, and the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 1775StrongAnhydride C=O stretch (asymmetric)
~ 1730StrongAnhydride C=O stretch (symmetric)
~ 1610, 1480Medium-StrongAromatic C=C stretching
~ 1350MediumC-N stretching
~ 1250StrongC-O stretching
~ 830StrongC-H out-of-plane bending (aromatic)
~ 750Medium-StrongC-Cl stretching
Mass Spectrometry (Electron Ionization)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/zRelative Intensity (%)Assignment
213/21133/100[M]⁺ (Molecular Ion)
185/183Moderate[M - CO]⁺
167/165Moderate[M - CO₂]⁺
152/150High[M - CO - CO]⁺ or [M - CO₂ - CO]⁺
125/123Moderate[C₆H₃ClN]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of the title compound can be achieved from 2-amino-5-chlorobenzoic acid. The procedure involves N-methylation followed by cyclization. A general method for preparing isatoic anhydrides involves the use of phosgene or a phosgene equivalent like triphosgene.[3]

Step 1: N-methylation of 2-amino-5-chlorobenzoic acid

  • Dissolve 2-amino-5-chlorobenzoic acid in a suitable solvent such as DMF or DMSO.

  • Add a base (e.g., K₂CO₃ or NaH) and stir the mixture at room temperature.

  • Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, pour it into water, and acidify to precipitate the product, 2-(methylamino)-5-chlorobenzoic acid.

  • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol/water.

Step 2: Cyclization to form this compound

  • Suspend the N-methylated product in an inert solvent like dry THF or toluene.

  • Add a phosgene equivalent, such as triphosgene, portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or gas evolution).

  • Cool the reaction mixture and filter to remove any solids.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the title compound as a crystalline solid.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample is analyzed as a KBr pellet or as a thin film on a NaCl plate.

  • Mass Spectrometry: Low-resolution mass spectra are obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Cyclization A 2-Amino-5-chlorobenzoic Acid reagent1 1. Base (e.g., K₂CO₃) 2. Methylating Agent (e.g., (CH₃)₂SO₄) A->reagent1 B 2-(Methylamino)-5-chlorobenzoic Acid C 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione (Final Product) reagent2 Triphosgene in THF B->reagent2 reagent1->B Methylation reagent2->C Cyclization

Caption: Proposed synthetic pathway for the target compound.

References

An In-depth Technical Guide to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS Number: 14529-12-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 5-Chloro-N-methylisatoic anhydride, corresponding to CAS number 14529-12-5. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably in the production of Diazepam (Valium). This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in further chemical transformations.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzoxazine core. The structural formula and key identifiers are presented below.

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 14529-12-5N/A
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.6 g/mol
Melting Point 201-203 °C
Appearance Off-white to light yellow powderN/A

Synthesis and Experimental Protocols

This compound is synthesized from the commercially available 5-chloro-isatoic anhydride. The following protocol is based on established literature procedures for the N-methylation of isatoic anhydrides.

Synthesis of 5-Chloro-N-methyl-isatoic anhydride[2]

Materials:

  • 5-chloro-isatoic anhydride (13 g)

  • Dimethylformamide (DMF) (120 ml)

  • Anhydrous sodium carbonate (7 g)

  • Methyl iodide (18 g)

  • Water (700 ml)

  • Acetic acid

Procedure:

  • To a solution of 13 grams of 5-chloro-isatoic anhydride in 120 ml of dimethylformamide, add 7 grams of anhydrous sodium carbonate and 18 grams of methyl iodide.

  • Stir the reaction mixture for 20 hours at room temperature.

  • Pour the reaction mixture into 700 ml of water to precipitate the crude product.

  • Collect the crude N-methyl-5-chloro-isatoic anhydride by filtration.

  • Recrystallize the crude product from acetic acid to yield the purified product.

Expected Yield: 85%

Synthesis_Workflow Start 5-chloro-isatoic anhydride Reaction Stir at RT for 20h Start->Reaction Reagents Methyl Iodide, Na2CO3, DMF Reagents->Reaction Precipitation Pour into water Reaction->Precipitation Filtration Filter crude product Precipitation->Filtration Recrystallization Recrystallize from acetic acid Filtration->Recrystallization Product 5-Chloro-N-methyl-isatoic anhydride Recrystallization->Product

Caption: Synthesis workflow for 5-Chloro-N-methyl-isatoic anhydride.

Role in Pharmaceutical Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of Diazepam.

Synthesis of 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione[2]

This reaction demonstrates the utility of 5-Chloro-N-methylisatoic anhydride as a building block for constructing the benzodiazepine ring system.

Materials:

  • 5-chloro-N-methylisatoic anhydride (5.19 g, finely ground)

  • Glycine (2.25 g)

  • Triethylamine (4.15 ml)

  • Water (30 ml)

  • Glacial acetic acid (60 ml)

  • Ether

Procedure:

  • A mixture of finely ground 5-chloro-N-methylisatoic anhydride, glycine, triethylamine, and water is stirred at room temperature for 5 hours.

  • Volatile materials are removed on a rotary evaporator.

  • The residue is treated with glacial acetic acid and heated to reflux for 4.5 hours.

  • After cooling, the acetic acid is removed on a rotary evaporator.

  • The resulting oily residue is treated with ether to yield the product.

Reaction_Pathway Start 5-Chloro-N-methylisatoic anhydride Step1 Ring Opening & Amide Formation (RT, 5h) Start->Step1 Reagent1 Glycine, Triethylamine, Water Reagent1->Step1 Intermediate Acylic Intermediate Step1->Intermediate Step2 Cyclization (Reflux, 4.5h) Intermediate->Step2 Reagent2 Glacial Acetic Acid Reagent2->Step2 Product 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Step2->Product

Caption: Reaction pathway to a benzodiazepine precursor.

Spectroscopic Data

  • ¹H NMR: A singlet corresponding to the N-methyl protons, and aromatic protons in the downfield region, with splitting patterns consistent with a trisubstituted benzene ring.

  • ¹³C NMR: Resonances for the methyl carbon, aromatic carbons, and two distinct carbonyl carbons.

  • IR Spectroscopy: Strong absorption bands characteristic of the anhydride carbonyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity

There is no direct evidence of biological activity for this compound itself. Its significance lies in its role as a precursor to pharmacologically active molecules. The benzodiazepine scaffold, for which this compound is a key building block, is well-known for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through the modulation of GABA-A receptors in the central nervous system.

Conclusion

This compound (CAS 14529-12-5) is a valuable chemical intermediate with a well-defined role in the synthesis of benzodiazepines, including Diazepam. This guide provides the essential information for its synthesis and subsequent use in a laboratory or drug development setting. Further research to fully characterize this compound with modern spectroscopic techniques would be a valuable contribution to the field of medicinal and synthetic chemistry.

An In-depth Technical Guide to Benzoxazine-2,4-dione Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoxazine-2,4-dione compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and underlying mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways, experimental workflows, and structure-activity relationships.

Synthesis of Benzoxazine-2,4-dione Scaffolds

The benzoxazine-2,4-dione core can be constructed through several synthetic strategies, offering flexibility in accessing a variety of substituted derivatives.

A prevalent and efficient method is the one-pot synthesis directly from salicylic acid or its derivatives and amines. This approach is valued for its simplicity and good yields. Another common strategy involves the reaction of salicylamide with a lower alkyl ester of chloroformic acid in an aqueous basic medium. Microwave-assisted organic synthesis has also been employed as an eco-friendly and rapid method for producing benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl azide.

Detailed Experimental Protocol: One-Pot Synthesis from Salicylic Acid

This protocol is adapted from a general procedure for the synthesis of substituted benzoxazine-2,4-diones.

Materials:

  • Substituted salicylic acid (1 equivalent)

  • Appropriate amine (1.1 equivalents)

  • Triphosgene (0.4 equivalents)

  • Toluene (as solvent)

  • Sodium bicarbonate (for work-up)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A solution of the substituted salicylic acid in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The corresponding amine is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

  • Triphosgene is added portion-wise to the reaction mixture at 0 °C.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 3-5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired benzoxazine-2,4-dione.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis One-Pot Synthesis cluster_workup Work-up & Purification cluster_end Final Product Salicylic_Acid Salicylic Acid/Derivative Reaction Reaction with Phosgene Equivalent in Toluene (Reflux) Salicylic_Acid->Reaction Amine Amine Amine->Reaction Washing Aqueous Wash (NaHCO3, Brine) Reaction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Final_Product Benzoxazine-2,4-dione Purification->Final_Product

Caption: General workflow for the one-pot synthesis of benzoxazine-2,4-diones.

Biological Activities of Benzoxazine-2,4-dione Compounds

Derivatives of benzoxazine-2,4-dione have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

A significant area of investigation for benzoxazine-2,4-diones is their potential as anticancer agents. Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, specifically through the allosteric inhibition of MEK1/2.

The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. Benzoxazine-2,4-dione analogues have been designed as allosteric inhibitors of MEK1, binding to a pocket adjacent to the ATP-binding site and locking the enzyme in an inactive conformation. This prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor cell growth.

MEK_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Benzoxazinedione Benzoxazine-2,4-dione (Allosteric Inhibitor) Benzoxazinedione->MEK

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by benzoxazine-2,4-dione compounds.

The following table summarizes the in vitro anticancer activity of selected benzoxazine-2,4-dione derivatives.

Compound IDStructureCell LineIC50 (µM)Reference
9f 3-((4-fluorophenyl)methyl)-1,3-benzoxazine-2,4-dioneMEK1 (enzymatic)0.55
9k 3-((2-chloro-4-fluorophenyl)methyl)-1,3-benzoxazine-2,4-dioneMEK1 (enzymatic)0.055
9m 3-((2,4-dichlorophenyl)methyl)-1,3-benzoxazine-2,4-dioneMEK1 (enzymatic)0.060

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Benzoxazine-2,4-dione compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the benzoxazine-2,4-dione compounds for 48-72 hours. A vehicle control (DMSO) is included.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

Benzoxazine-2,4-dione derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.

The following table presents the minimum inhibitory concentration (MIC) values for selected benzoxazine-2,4-dione derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Benzoxazine-2,4-dione derivative 1 Staphylococcus aureus62.5
Benzoxazine-2,4-dione derivative 1 Escherichia coli125
Benzoxazine-2,4-dione derivative 2 Candida albicans31.25

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Benzoxazine-2,4-dione compounds

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the benzoxazine-2,4-dione compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of benzoxazine-2,4-dione compounds is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom.

For the anti-cancer activity through MEK inhibition, studies have shown that substitution on the N-benzyl group significantly influences potency. For instance, the introduction of halogen atoms, particularly at the ortho and para positions of the phenyl ring, can enhance inhibitory activity.

SAR_Logic cluster_scaffold Benzoxazine-2,4-dione Scaffold cluster_substituents Substituent Effects on MEK Inhibition cluster_activity Biological Activity Scaffold Core Structure N_Sub N-Benzyl Substituent Scaffold->N_Sub Ortho_Halo Ortho-Halogen N_Sub->Ortho_Halo Para_Halo Para-Halogen N_Sub->Para_Halo Unsubstituted Unsubstituted Phenyl N_Sub->Unsubstituted High_Potency Increased Potency Ortho_Halo->High_Potency Para_Halo->High_Potency Lower_Potency Moderate Potency Unsubstituted->Lower_Potency

Caption: Structure-activity relationship for N-benzyl substituted benzoxazine-2,4-diones as MEK inhibitors.

Conclusion

Benzoxazine-2,4-dione compounds represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis, coupled with a broad range of biological activities, including potent anticancer and antimicrobial effects, makes them attractive candidates for further drug development. The identification of their role as allosteric MEK inhibitors provides a clear mechanism of action for their anticancer properties and a strong rationale for the design of new, more potent analogues. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to fully realize the therapeutic potential of this important class of compounds.

An In-depth Technical Guide on 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, a heterocyclic compound belonging to the isatoic anhydride class. Isatoic anhydrides are notable for their utility as intermediates in the synthesis of a wide array of biologically active molecules. This document details the chemical properties, synthesis methodologies, and the limited available information regarding the biological evaluation of this specific compound. Particular emphasis is placed on experimental protocols and the logical pathways for its synthesis, presented through structured data and visualizations to facilitate understanding and further research.

Introduction

This compound, also known as 5-Chloro-N-methylisatoic anhydride, is a derivative of isatoic anhydride, a bicyclic compound derived from anthranilic acid.[1] The core structure of isatoic anhydride has been a cornerstone in heterocyclic chemistry, serving as a versatile precursor for the synthesis of quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The introduction of a chlorine atom at the 6-position and a methyl group at the 1-position of the benzoxazine ring system modifies the electronic and steric properties of the parent molecule, potentially influencing its reactivity and biological activity.

While the broader class of isatoic anhydrides has an extensive history, the specific discovery and detailed historical narrative of this compound are not well-documented in publicly accessible literature. Its existence is primarily noted through its Chemical Abstracts Service (CAS) registry number and commercial availability, suggesting its role as a building block in proprietary drug discovery programs or as a research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 14529-12-5[2]
Molecular Formula C₉H₆ClNO₃[2]
Molecular Weight 211.6 g/mol [2]
IUPAC Name This compound
Synonyms 5-Chloro-N-methylisatoic anhydride[3]

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process, beginning with a substituted anthranilic acid. The general strategy involves the formation of the isatoic anhydride ring followed by N-alkylation, or vice-versa.

General Synthesis of Isatoic Anhydrides

Isatoic anhydrides are typically prepared from the corresponding anthranilic acids by reaction with phosgene or a phosgene equivalent, such as triphosgene.[1] This reaction leads to the formation of the characteristic benzoxazine-2,4-dione ring system.

dot

Caption: General synthesis of isatoic anhydrides.

Synthesis of 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione (6-Chloroisatoic anhydride)

The precursor for the target molecule is 6-chloroisatoic anhydride. Its synthesis would logically start from 5-chloroanthranilic acid.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 5-chloroanthranilic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, dioxane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

  • Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred solution of 5-chloroanthranilic acid at a controlled temperature (typically 0-10 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure to yield crude 6-chloroisatoic anhydride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-chloroisatoic anhydride.

N-Methylation of 6-Chloroisatoic Anhydride

The introduction of the methyl group at the 1-position (N-methylation) is a critical step. The direct alkylation of isatoic anhydrides can be challenging due to the reactivity of the anhydride ring.[4] A common method involves the use of a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent.

Experimental Protocol:

  • Deprotonation: To a stirred suspension of 6-chloroisatoic anhydride in an anhydrous aprotic solvent (e.g., dimethylformamide, tetrahydrofuran), a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen, argon).[4]

  • Alkylation: After stirring for a short period to allow for complete deprotonation, a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the completion of the reaction.

  • Quenching and Extraction: The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

dot

Caption: Synthetic workflow for the target molecule.

Biological Activity and Potential Applications

There is a lack of specific, publicly available data on the biological activity of this compound. However, the broader class of benzoxazine and quinazolinone derivatives, for which isatoic anhydrides are precursors, have demonstrated a wide range of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.

The presence of the chloro and methyl substituents on the benzoxazine ring of the target molecule would be expected to modulate its lipophilicity, metabolic stability, and interaction with biological targets compared to the unsubstituted parent compound. It is plausible that this compound has been synthesized and screened in the context of drug discovery programs, but the results of such studies are often proprietary. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a substituted isatoic anhydride with potential as a synthetic intermediate in medicinal chemistry. While its specific discovery and history are not well-documented, its synthesis can be rationally designed based on established methods for the preparation and modification of isatoic anhydrides. The lack of public data on its biological activity presents an opportunity for future research to explore its pharmacological potential. The detailed synthetic protocols and logical workflows provided in this guide are intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.

dot

Logical_Relationship Precursor 5-Chloroanthranilic Acid Starting Material Intermediate_1 6-Chloroisatoic Anhydride Key Intermediate Precursor->Intermediate_1 Cyclization Final_Product This compound Target Compound Intermediate_1->Final_Product N-Methylation Application {Potential Biological Activity | Undetermined} Final_Product->Application

Caption: Logical relationship of synthetic intermediates.

References

Theoretical and Computational Approaches to Benzoxazine Diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of benzoxazine diones and their derivatives. While direct computational literature on benzoxazine diones is emerging, this document draws upon established theoretical frameworks and computational studies of closely related benzoxazine and benzoxazinone structures to offer a foundational understanding for researchers in drug discovery and materials science. This guide covers synthetic pathways, computational protocols, and key data, presenting a unified resource for professionals in the field.

Introduction to Benzoxazine Diones

Benzoxazine diones are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring containing two carbonyl groups. These structures are of significant interest due to their potential as versatile synthons for the synthesis of a wide array of biologically active heterocyclic compounds. The exploration of their electronic structure, reactivity, and biological interactions through computational modeling is a growing area of research, aiming to accelerate the development of new therapeutic agents and functional materials.

Synthesis of Benzoxazine Diones

The synthesis of benzoxazine diones can be achieved through various methods. One notable approach involves the reaction of anthranilic acid derivatives. For instance, the heteroannulation of anthranilic acid with carbonyl-containing compounds like ethyl acetoacetate in the presence of a base can yield benzoxazine dione structures.

Experimental Protocol: Synthesis of 2-methyl-4H-3,1-benzoxazine-4,7(1H)-dione

A mixture of anthranilic acid (10 mmol), ethyl acetoacetate (10 mmol), and sodium acetate (10 mmol) in glacial acetic acid (25 mL) is heated under reflux for 17 hours. The resulting solution is then poured into crushed ice, leading to the formation of a precipitate. This precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the final product as a colorless powder[1].

The following diagram illustrates a generalized synthetic pathway for 1,3-benzoxazine-2,4-diones.

G Synthesis of 1,3-Benzoxazine-2,4-diones cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Product 1,3-Benzoxazine-2,4(3H)-dione 2-Hydroxybenzonitrile->Product + Isocyanate Isocyanate Isocyanate Catalyst Catalyst Catalyst->Product Solvent Solvent Solvent->Product

Caption: A diagram illustrating the synthesis of 1,3-benzoxazine-2,4(3H)-diones.

Computational Methodologies

Computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, are powerful tools for investigating the properties and potential applications of benzoxazine diones.

Protocol 1: Density Functional Theory (DFT) Calculations

DFT calculations are employed to investigate the electronic structure, stability, and reactivity of benzoxazine derivatives.

  • Geometry Optimization: The molecular geometry of the benzoxazine derivative is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can provide insights into the molecule's reactivity and intermolecular interactions.

  • Spectroscopic Properties: Theoretical vibrational spectra (IR and Raman) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data for structural validation.

For instance, in the study of novel 1,4-benzoxazine derivatives, intermolecular interactions were studied energetically at the PBE0-D3/def2-TZVP level of theory[2].

Protocol 2: Molecular Docking

Molecular docking is used to predict the binding orientation and affinity of a ligand (e.g., a benzoxazine dione derivative) to a biological target.

  • Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 3D structure of the benzoxazine dione derivative is generated and optimized using a suitable force field. Torsional degrees of freedom are defined.

  • Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to search for the optimal binding poses of the ligand within the active site of the target protein. A scoring function is used to rank the poses based on their predicted binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to the binding affinity. For example, molecular docking studies of benzoxazine derivatives with the P-type cation ATPase PfATP4 have been performed to analyze their anti-malarial activity[3].

Protocol 3: Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational changes.

  • System Setup: The docked complex from the molecular docking study is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes. It is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A production MD simulation is run for a specific duration (e.g., nanoseconds to microseconds).

  • Trajectory Analysis: The trajectory from the simulation is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of intermolecular interactions over time.

The following diagram illustrates a general workflow for the computational design and analysis of benzoxazine dione-based drug candidates.

G Computational Workflow for Benzoxazine Dione Drug Discovery Start Identify Biological Target LigandDesign Design Benzoxazine Dione Derivatives Start->LigandDesign DFT DFT Calculations (Geometry Optimization, Electronic Properties) LigandDesign->DFT Docking Molecular Docking (Binding Mode & Affinity) DFT->Docking MD Molecular Dynamics (Complex Stability) Docking->MD ADME ADME/Toxicity Prediction MD->ADME LeadOpt Lead Optimization ADME->LeadOpt LeadOpt->LigandDesign Iterative Refinement End Candidate Selection LeadOpt->End

Caption: A workflow for computational drug discovery using benzoxazine diones.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies of benzoxazine derivatives. Due to the limited literature specifically on benzoxazine diones, data from related benzoxazinone and other benzoxazine structures are included to provide a comparative context.

Table 1: Elemental Analysis Data for Benzoxazine Monomers [4][5][6]

CompoundElementCalculated (%)Found (%)
P-dC80.1680.03
H6.036.07
O7.367.61
N6.456.29
P-qC69.1968.86
H4.814.62
O6.366.52
N5.565.66
Cl14.0814.34

Table 2: Thermal Properties of Diamine-Based Polybenzoxazines [5][6]

PolymerTg (°C)Td5% (°C)Td10% (°C)Char Yield at 800°C (%)
polyP-d19038740539
polyP-q18235838545

Table 3: Predicted ADME Properties of 1,4-Benzoxazin-2-one Derivatives

PropertyDescriptionPredicted Value Range
A bsorptionHuman Intestinal AbsorptionHigh
D istributionBlood-Brain Barrier PenetrationVariable
M etabolismCYP2D6 InhibitionNon-inhibitor
E xcretionTotal ClearanceVariable
T oxicityAMES ToxicityNon-mutagenic

Note: This table represents a summary of typical predicted ADME properties for benzoxazinone derivatives as described in the literature, which suggests favorable drug-like characteristics for some candidates[7].

Conclusion

The theoretical and computational study of benzoxazine diones is a promising field with significant potential for advancements in drug discovery and materials science. While the body of research specifically focused on the dione scaffold is still developing, the methodologies and insights gained from studies on related benzoxazine and benzoxazinone structures provide a robust framework for future investigations. The integration of synthesis, computational modeling, and experimental validation will be crucial in unlocking the full potential of this versatile class of compounds. This guide serves as a foundational resource to aid researchers in navigating the current landscape and contributing to the future development of benzoxazine dione-based technologies.

References

An In-Depth Technical Guide to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic approaches for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound, also known as 6-chloro-1-methylisatoic anhydride, is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 14529-12-5[1]
Molecular Formula C₉H₆ClNO₃[1]
Molecular Weight 211.6 g/mol [1]

Safety and Handling Information

Comprehensive safety data for this compound is available through various supplier Safety Data Sheets (SDS). The following tables summarize the key GHS classification, hazard statements, and precautionary measures.

Table 2: GHS Classification and Pictograms

ClassificationPictogram
Acute Toxicity, Oral (Category 4)
alt text
Skin Irritation (Category 2)
alt text
Eye Irritation (Category 2A)
alt text
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
alt text

Table 3: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use only in a well-ventilated area. Wear appropriate personal protective equipment.

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols: Synthesis

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Cyclization A 2-Amino-5-chlorobenzoic acid D 2-(Methylamino)-5-chlorobenzoic acid A->D Reaction B Methylating Agent (e.g., Dimethyl sulfate) B->D C Base (e.g., NaOH) C->D D2 2-(Methylamino)-5-chlorobenzoic acid G This compound D2->G Reaction E Phosgene or Triphosgene E->G F Solvent (e.g., Toluene) F->G

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Methylation of 2-Amino-5-chlorobenzoic acid (Hypothetical Protocol)
  • Dissolve 2-amino-5-chlorobenzoic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add a methylating agent, such as dimethyl sulfate, dropwise while maintaining the temperature and pH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the solution to precipitate the product, 2-(methylamino)-5-chlorobenzoic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Cyclization to form this compound (Hypothetical Protocol)
  • Suspend 2-(methylamino)-5-chlorobenzoic acid in an inert solvent such as toluene.

  • Add a phosgenating agent, such as triphosgene, portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of HCl gas evolution).

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Biological Activity and Mechanism of Action

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or signaling pathways associated with this compound.

However, the benzoxazine and isatoic anhydride scaffolds are present in various biologically active molecules. For instance, some benzoxazine derivatives have been reported to exhibit antimicrobial and antifungal activities. Isatoic anhydrides are known to be reactive intermediates used in the synthesis of a wide range of heterocyclic compounds with potential pharmacological properties.

Researchers investigating this compound would need to conduct initial biological screenings to determine its potential therapeutic applications. A general workflow for such a preliminary investigation is proposed below.

Biological_Screening_Workflow A Compound Synthesis and Purification B In vitro Primary Screening (e.g., Cell viability assays, Enzyme assays) A->B C Hit Identification B->C D Secondary Assays (Dose-response, Selectivity) C->D E Mechanism of Action Studies (e.g., Target identification, Pathway analysis) D->E F Lead Optimization E->F

Caption: A general workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical compound for which comprehensive safety and handling procedures are available and should be strictly followed. While a specific, validated synthetic protocol is not published, its synthesis is feasible through established chemical transformations. The biological activity and potential therapeutic applications of this compound remain to be elucidated, presenting an opportunity for further research and discovery in the field of medicinal chemistry. Researchers are encouraged to perform thorough biological evaluations to uncover the pharmacological profile of this molecule.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the initial in vitro characterization of the novel compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS: 14529-12-5). Due to the limited publicly available biological data for this specific molecule, two primary assays are proposed: a foundational cytotoxicity assay to determine its effect on cell viability, and a serine protease inhibitor screening assay, based on the structural characteristics of the benzoxazine class of compounds which have been associated with enzyme inhibition.

Chemical Information

PropertyValue
IUPAC Name This compound
Synonym 6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione
CAS Number 14529-12-5
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
Chemical Structure (Not available in search results)

Application Note 1: Cytotoxicity Profiling

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines. This is a critical first step in assessing the compound's potential as an anticancer agent.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Sample Cytotoxicity Data
Cell LineCompound Concentration (µM)% Viability (48h)
HeLa 0 (Vehicle)100
0.198.5
192.1
1065.4
5025.8
1005.2
A549 0 (Vehicle)100
0.199.2
195.3
1078.1
5040.7
10015.6

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of the compound C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Application Note 2: Serine Protease Inhibition Assay

Objective: To screen this compound for its potential to inhibit serine proteases, such as trypsin. This assay is based on the structural similarities of the benzoxazine core to known protease inhibitors.

Experimental Protocol: Fluorometric Trypsin Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by trypsin to release a fluorescent molecule. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in the fluorescent signal.

Materials:

  • This compound

  • Trypsin (from bovine pancreas)

  • Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)

  • Aprotinin (positive control inhibitor)

  • DMSO

  • Black 96-well plates

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Prepare a stock solution of trypsin in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of aprotinin in water.

  • Assay Setup:

    • In a 96-well black plate, add 2 µL of the compound dilutions (final concentrations ranging from 1 µM to 100 µM).

    • Include a positive control (aprotinin), a negative control (DMSO vehicle), and a no-enzyme control.

    • Add 88 µL of assay buffer to all wells.

    • Add 5 µL of the trypsin solution to all wells except the no-enzyme control.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation: Sample Protease Inhibition Data
Compound Concentration (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)5000
145010
1030040
5015070
1005090
Aprotinin (1 µM)2595

Signaling Pathway Diagram

Protease_Inhibition_Pathway cluster_0 Normal Reaction cluster_1 Inhibited Reaction Trypsin Trypsin Product Fluorescent Product Trypsin->Product Cleavage Substrate Fluorogenic Substrate Substrate->Trypsin Inhibitor 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Inactive_Trypsin Inactive Trypsin-Inhibitor Complex Inhibitor->Inactive_Trypsin Trypsin_Inhibited Trypsin Trypsin_Inhibited->Inactive_Trypsin Product_Blocked No/Reduced Fluorescence Trypsin_Inhibited->Product_Blocked Inhibited Substrate_Inhibited Fluorogenic Substrate Substrate_Inhibited->Trypsin_Inhibited

Caption: Mechanism of serine protease inhibition assay.

References

Applications of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Cancer Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the applications of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cancer research have not yielded specific studies detailing its direct use as an anticancer agent. This compound, a derivative of isatoic anhydride, is primarily recognized as a versatile intermediate in the synthesis of various heterocyclic compounds. While direct evidence of its efficacy against cancer cell lines is not available in the reviewed literature, the broader family of benzoxazine and related heterocyclic structures has demonstrated significant potential in oncological research.

Derivatives synthesized from benzoxazine scaffolds have been explored for a range of therapeutic activities, including anticancer properties. The strategic modification of the core benzoxazine structure has led to the development of novel compounds with cytotoxic effects on various cancer cell lines. Research has shown that the introduction of different functional groups to the benzoxazine ring can significantly influence the biological activity of the resulting molecules.

Although specific quantitative data, experimental protocols, and signaling pathways for this compound in cancer research are not documented, this section will provide a general overview of the synthetic utility of such compounds and the anticancer potential of related structures.

Application Notes

1. Synthetic Intermediate for Novel Anticancer Agents:

This compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. Its reactive nature allows for modifications at various positions, enabling the generation of diverse chemical libraries. These libraries can then be screened for potential anticancer activity. The chloro and methyl substitutions on the benzoxazine ring provide specific electronic and steric properties that can be exploited in the design of targeted therapies.

2. Exploration of Structure-Activity Relationships (SAR):

While no direct SAR studies for this specific compound in cancer are available, research on analogous series of compounds, such as quinazolinones and other benzoxazine derivatives, has been conducted. These studies are crucial in identifying the key structural features required for cytotoxic activity. By synthesizing and testing a range of derivatives, researchers can elucidate the impact of different substituents on efficacy and selectivity against cancer cells.

Future Directions

The potential of this compound in cancer research remains to be explored. Future studies could focus on:

  • Synthesis of Novel Derivatives: Utilizing the compound as a scaffold to create a library of new molecules with diverse substitutions.

  • In Vitro Screening: Testing the synthesized derivatives against a panel of human cancer cell lines to identify any cytotoxic or cytostatic effects.

  • Mechanism of Action Studies: For any active compounds identified, further investigation into their mechanism of action, including their effects on cell cycle, apoptosis, and specific signaling pathways, would be warranted.

Data Presentation

As no quantitative data for the direct application of this compound in cancer research is available, a data table cannot be provided at this time. Should such data become available through future research, it would typically be presented in a format similar to the following hypothetical example:

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Derivative XMCF-7 (Breast)15.2Apoptosis Induction[Future Study]
Derivative YA549 (Lung)8.5Cell Cycle Arrest at G2/M[Future Study]

Experimental Protocols

Detailed experimental protocols for the use of this compound in cancer research are not available due to the lack of published studies. However, a general protocol for screening the anticancer activity of a novel compound is outlined below.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The test compound, this compound or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualization

Due to the absence of specific signaling pathways or experimental workflows related to the anticancer activity of this compound, a relevant diagram cannot be generated at this time. A hypothetical workflow for the synthesis and screening of novel anticancer agents from this precursor is presented below.

G cluster_synthesis Synthesis of Derivatives cluster_screening Anticancer Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development start This compound reaction Chemical Modification (e.g., Amination, Alkylation) start->reaction Reactants library Library of Novel Derivatives reaction->library Products invitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) library->invitro ic50 Determine IC50 Values invitro->ic50 cell_lines Panel of Cancer Cell Lines cell_lines->invitro active_compounds Identify Active Compounds ic50->active_compounds moa Investigate Mechanism of Action (Apoptosis, Cell Cycle, Signaling) active_compounds->moa lead_opt Lead Optimization (SAR) moa->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical

Caption: A hypothetical workflow for the development of anticancer agents.

Application Notes: 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known by its synonym N-methyl-6-chloroisatoic anhydride, is a chemical compound with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.60 g/mol .[1] This document outlines the current understanding of its potential application as an enzyme inhibitor based on available scientific literature.

Enzyme Inhibition Profile

Extensive literature searches have been conducted to determine the specific enzyme inhibitory activities of this compound. At present, there is no direct scientific evidence in the public domain demonstrating the efficacy or mechanism of this specific compound as an inhibitor for any particular enzyme.

While the broader class of benzoxazine derivatives has been investigated for various biological activities, including enzyme inhibition, these findings are not directly attributable to this compound.

Quantitative Data

Due to the lack of specific studies on the enzyme inhibitory properties of this compound, there is no quantitative data such as IC₅₀ or Kᵢ values available.

Experimental Protocols

As no specific enzyme targets or inhibition assays have been reported for this compound, detailed experimental protocols for its use as an enzyme inhibitor cannot be provided.

Signaling Pathways

Information regarding the effect of this compound on any signaling pathway is currently unavailable in the scientific literature.

Future Directions

The potential for this compound to act as an enzyme inhibitor remains an open area for investigation. Researchers interested in exploring the bioactivity of this compound could consider the following general workflow:

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Studies Target Identification Target Identification (e.g., broad kinase panel) Assay Development Assay Development Target Identification->Assay Development Dose-Response Studies Dose-Response Studies (IC50/Ki Determination) Assay Development->Dose-Response Studies Mechanism of Action Mechanism of Action Studies (e.g., kinetics) Dose-Response Studies->Mechanism of Action Cell-Based Assays Cell-Based Assays Mechanism of Action->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models

Caption: General workflow for evaluating a novel compound as an enzyme inhibitor.

Conclusion

Based on currently available information, this compound has not been characterized as an enzyme inhibitor. The application notes and protocols requested cannot be generated due to the absence of primary research data on this specific topic. The scientific community is encouraged to investigate the potential biological activities of this compound to fill this knowledge gap.

References

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not currently contain specific high-throughput screening (HTS) data or detailed biological application protocols for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The following application notes and protocols are based on the screening and biological evaluation of closely related benzoxazine-dione derivatives and are provided as a comprehensive guide for researchers initiating HTS campaigns with this class of compounds.

Application Note: High-Throughput Screening of Benzoxazine-Dione Derivatives for Kinase Inhibition

Introduction:

The 1,3-benzoxazine-2,4-dione scaffold is a key pharmacophore present in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a range of activities, including antitumor, anti-HIV, and antibacterial properties. Recent high-throughput computational and in vitro screenings have identified compounds containing the 4-oxo-4H-3,1-benzoxazin-2-yl moiety as potent inhibitors of key signaling proteins, such as the receptor tyrosine kinases EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).[1] These kinases are critical drivers in the proliferation and metastasis of various cancers, making them important targets for drug discovery.

This document outlines a generalized workflow for a high-throughput screening campaign designed to identify and characterize inhibitors of EGFR and HER2 from a library of benzoxazine-dione derivatives, including this compound.

Target & Rationale:

The primary targets for this proposed screening campaign are the EGFR and HER2 kinases. A high-throughput virtual screening of the ChemBridge library successfully identified a benzoxazine-dione containing compound, C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione), as a potent dual inhibitor of both EGFR and HER2.[1] This provides a strong rationale for screening similar compounds against these targets.

Screening Strategy:

A tiered screening approach is recommended. This will consist of a primary biochemical assay to identify initial hits, followed by secondary cell-based assays to confirm activity and assess cytotoxicity.

  • Primary Screen: A biochemical kinase assay (e.g., using a fluorescence-based readout) will be employed to rapidly screen the compound library for direct inhibition of EGFR and HER2 kinase activity.

  • Secondary Screen: Hits from the primary screen will be subjected to cell-based assays using cancer cell lines that overexpress EGFR and/or HER2 (e.g., KATOIII and Snu-5).[1] These assays will determine the compounds' ability to inhibit cell proliferation and confirm their mechanism of action within a cellular context.

  • Selectivity Profiling: Promising candidates will be further profiled against a panel of other kinases to determine their selectivity.

Quantitative Data Summary

The following table summarizes representative quantitative data for a potent benzoxazine-dione derivative, Compound C3, identified through a high-throughput screening campaign against EGFR and HER2.[1] This data can serve as a benchmark for evaluating new compounds like this compound.

Compound IDTargetAssay TypeIC50 (nM)GI50 (nM)Cell Line
Compound C3 EGFRKinase Inhibition37.24--
HER2Kinase Inhibition45.83--
-Antiproliferative-84.76KATOIII
-Antiproliferative-48.26Snu-5
Staurosporine (Control) EGFRKinase Inhibition15.14--
HER2Kinase Inhibition21.20--

Experimental Protocols

Protocol 1: Primary High-Throughput Biochemical Kinase Assay (EGFR/HER2)

Objective: To identify direct inhibitors of EGFR and HER2 kinase activity from a compound library.

Materials:

  • Recombinant human EGFR and HER2 kinase domains

  • ATP

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Fluorescent-labeled antibody for detecting substrate phosphorylation

  • 384-well microplates

  • Compound library (including this compound) dissolved in DMSO

  • Plate reader with fluorescence detection capabilities

Method:

  • Compound Plating: Dispense test compounds and controls (e.g., staurosporine as a positive control, DMSO as a negative control) into 384-well microplates.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the kinase (EGFR or HER2) and its substrate in kinase buffer.

  • Reaction Initiation: Add the enzyme/substrate master mix to the compound-plated wells to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the fluorescent-labeled antibody that specifically binds to the phosphorylated substrate.

  • Data Acquisition: Read the fluorescence signal on a compatible plate reader. A decrease in signal indicates inhibition of kinase activity.

Protocol 2: Secondary Cell-Based Antiproliferative Assay

Objective: To evaluate the effect of hit compounds on the proliferation of cancer cell lines overexpressing EGFR and HER2.

Materials:

  • KATOIII and Snu-5 gastric cancer cell lines[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hit compounds from the primary screen

  • Cell viability reagent (e.g., resazurin-based)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • CO₂ incubator

  • Plate reader for absorbance or fluorescence

Method:

  • Cell Seeding: Seed KATOIII and Snu-5 cells into microplates at an appropriate density and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for 72 hours in a CO₂ incubator.

  • Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Visualizations

Signaling Pathway

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes RAS RAS EGFR->RAS Activate PI3K PI3K EGFR->PI3K Activate HER2->RAS Activate HER2->PI3K Activate Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Compound 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Compound->EGFR Inhibits Compound->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promote AKT AKT PI3K->AKT AKT->Proliferation Promote

Caption: EGFR/HER2 signaling pathway and point of inhibition.

Experimental Workflow

References

Application Notes and Protocols for In Vivo Studies with 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a novel heterocyclic compound. While specific in vivo data for this compound is not extensively documented, the benzoxazine scaffold is present in molecules exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. These application notes provide a general framework and detailed protocols for the initial in vivo evaluation of this compound in mouse models, focusing on potential anti-inflammatory and anticancer effects. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro data of the compound.

Part 1: General Guidelines for In Vivo Administration

The initial phase of in vivo testing involves determining the appropriate route of administration and dosage. Oral gavage is a common and precise method for administering compounds to rodents[3][4].

Data Presentation: Compound Administration in Mice

The selection of an appropriate administration route and dosage depends on the compound's solubility, the desired therapeutic effect (local or systemic), and the target tissue[5]. The following tables summarize common administration routes and recommended volumes for adult mice.

Table 1: Common Parenteral and Oral Administration Routes in Mice

Route of AdministrationAbbreviationRecommended Maximum VolumeNeedle GaugeAbsorption Rate
Intravenous (Tail Vein)IV0.2 mL27-30 GVery Rapid
IntraperitonealIP2.0 mL25-27 GRapid
SubcutaneousSC1.0 - 2.0 mL25-27 GSlow
Oral GavagePO10 mL/kg18-22 GVariable

Source: Adapted from general guidelines for compound administration in mice.[3][5]

Table 2: Recommended Gavage Needle Sizes for Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Ball/Tip Diameter (mm)
< 1424G1"1.25
15 - 2022G1" - 1.5"1.25
20 - 2520G1" - 1.5"2.0 - 2.25
25 - 3518G1.5" - 2"2.25

Source: Recommendations for oral gavage needle sizes.[3][6]

Table 3: Maximum Oral Gavage Volumes for Mice

Mouse Body Weight (grams)Maximum Administration Volume (mL)
150.15
200.20
250.25
300.30
350.35

Note: The general recommendation for maximum volume is 10 mL/kg of the animal's body weight. Some studies recommend smaller volumes (e.g., 5 mL/kg) to reduce the risk of complications.[3][7][8]

Experimental Protocol: Oral Gavage in Mice

This protocol details the necessary steps for safe and effective oral gavage administration[3][4][8][9].

A. Materials:

  • Appropriate size gavage needles (stainless steel or flexible plastic)

  • Syringes

  • This compound formulated in a suitable vehicle (e.g., corn oil, PBS with a solubilizing agent)

  • Animal scale

  • 70% Ethanol

B. Pre-Procedure:

  • Weigh the mouse and calculate the required dose volume based on its body weight.

  • Select the appropriate gavage needle size based on the mouse's weight (refer to Table 2).

  • Measure the correct insertion depth by measuring the distance from the corner of the mouse's mouth to the last rib. This can be marked on the needle.[3][4]

  • Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck.[3][8]

C. Gavage Administration Procedure:

  • Fill the syringe with the calculated volume of the substance and attach the gavage needle.

  • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

  • Advance the needle along the roof of the mouth towards the back of the throat. The mouse will often swallow, which helps guide the needle into the esophagus.

  • Gently pass the needle down the esophagus to the pre-measured depth without forcing it.[3][8]

  • Slowly administer the compound.

  • Gently remove the needle along the same path of insertion.

D. Post-Procedure Monitoring:

  • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or gasping.[3][9]

  • Continue to monitor the animals 12-24 hours after dosing for any potential complications.[3][9]

Part 2: Application in an Anti-Inflammatory Model

A common model to assess the anti-inflammatory potential of a novel compound is the lipopolysaccharide (LPS)-induced inflammation model in mice.[7][10][11] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[10][12]

Signaling Pathway: LPS-Induced Inflammation

The diagram below illustrates the general signaling pathway activated by LPS.

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation

Caption: LPS signaling through TLR4 leading to inflammation.

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

A. Objective: To evaluate the anti-inflammatory effect of this compound in an LPS-induced acute inflammation model.

B. Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Dexamethasone (positive control)

  • Vehicle for the test compound

C. Experimental Design:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into the following groups (n=8-10 mice/group):

    • Group 1 (Vehicle Control): Vehicle + Saline

    • Group 2 (LPS Control): Vehicle + LPS

    • Group 3 (Test Compound): Test Compound + LPS

    • Group 4 (Positive Control): Dexamethasone + LPS

  • Administer the test compound or vehicle by oral gavage one hour before LPS injection.

  • Induce inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).[13] Administer an equal volume of saline to the vehicle control group.

  • Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).

  • At a predetermined time point (e.g., 4 or 24 hours post-LPS injection), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).[13]

  • Euthanize mice and collect relevant tissues (e.g., liver, spleen, lungs) for histological analysis or further biochemical assays.

Experimental Workflow

workflow_inflammation acclimatize Acclimatize Mice (1 week) grouping Randomize into Groups (n=8-10 per group) acclimatize->grouping dosing Administer Test Compound, Vehicle, or Positive Control (PO) grouping->dosing lps Induce Inflammation (LPS, IP injection) dosing->lps 1 hour later monitor Monitor Clinical Signs lps->monitor collect Sample Collection (Blood, Tissues) monitor->collect 4-24 hours later analyze Analyze Data (Cytokine levels, Histology) collect->analyze

Caption: Workflow for the LPS-induced inflammation study.

Part 3: Application in an Anti-Cancer Model

A tumor xenograft model is a standard method to assess the in vivo efficacy of a potential anti-cancer compound.[14][15][16] This involves implanting human cancer cells into immunodeficient mice.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

A. Objective: To determine the anti-tumor activity of this compound against a specific cancer cell line in a xenograft model.

B. Materials:

  • 6-8 week old immunodeficient mice (e.g., NSG or nude mice)

  • Human cancer cell line of interest (e.g., A549, MCF-7)

  • Matrigel or similar basement membrane extract[14][16]

  • This compound

  • Vehicle for the test compound

  • Positive control drug (e.g., 5-FU)[17]

  • Digital calipers

C. Experimental Design:

  • Culture the selected cancer cell line and harvest cells during the logarithmic growth phase.

  • Prepare a cell suspension in a mixture of sterile PBS and Matrigel (1:1 ratio).[14]

  • Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.[14][17]

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice/group):

    • Group 1 (Vehicle Control): Administer vehicle.

    • Group 2 (Test Compound): Administer the test compound at one or more dose levels.

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent.

  • Administer treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with digital calipers 2-3 times per week.[15][17] Calculate tumor volume using the formula: Volume = (width)² x length/2.[15]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

workflow_xenograft prepare_cells Prepare Cancer Cell Suspension implant Subcutaneous Implantation into Immunodeficient Mice prepare_cells->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize Tumors reach ~100 mm³ treatment Administer Treatment (Vehicle, Test Compound, Positive Control) randomize->treatment measure Measure Tumor Volume and Body Weight (2-3 times/week) treatment->measure endpoint Study Endpoint: Excise and Analyze Tumors measure->endpoint After 21-28 days

Caption: Workflow for a subcutaneous tumor xenograft study.

Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional guidelines and regulations, and with the approval of an Institutional Animal Care and Use Committee (IACUC). The specific details of the experimental design, including the choice of animal model, cell line, dosage, and endpoints, should be carefully considered and optimized for the specific research question.[18][19]

References

Application Notes and Protocols for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a small molecule belonging to the benzoxazine class of heterocyclic compounds. While specific biological activities and detailed mechanistic studies for this particular molecule are not extensively documented in publicly available literature, the benzoxazine scaffold is a recognized pharmacophore with a broad range of activities. Derivatives of 1,3-benzoxazine-2,4-dione have been investigated for their potential as anti-inflammatory and analgesic agents. Furthermore, the broader class of benzoxazines has shown promise in oncology, with derivatives exhibiting antiproliferative and cytotoxic effects against various cancer cell lines.

These application notes provide a generalized framework and series of protocols for the initial screening and characterization of this compound in a drug discovery context, based on the known activities of structurally related compounds.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, N-methyl-5-Chloro-isatoic anhydride
CAS Number 14529-12-5
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
Physical Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be low.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of related benzoxazine derivatives, this compound could be investigated for the following applications:

  • Oncology: Many benzoxazine derivatives exhibit antitumor properties. The proposed mechanism could involve the induction of cell death (apoptosis or other forms), cell cycle arrest, or inhibition of protein kinases crucial for cancer cell survival and proliferation.

  • Anti-inflammatory: A Japanese patent from 1980 suggests that 1,3-benzoxazine-2,4-dione derivatives possess anti-inflammatory and analgesic properties.[3] The mechanism might involve the inhibition of inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or cytokines.

  • Antimicrobial/Antifungal: Various heterocyclic compounds containing the benzoxazine core have been reported to have antimicrobial and antifungal activities.

A proposed initial screening workflow is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA Compound 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Cytotoxicity Assay Broad-Spectrum Cytotoxicity Assay (e.g., MTT/MTS on Cancer Cell Panel) Compound->Cytotoxicity Assay Antimicrobial Assay Antimicrobial/Antifungal Screening (e.g., MIC Determination) Compound->Antimicrobial Assay Anti-inflammatory Assay Initial Anti-inflammatory Screen (e.g., LPS-induced cytokine release) Compound->Anti-inflammatory Assay Dose-Response Dose-Response & IC50 Determination Cytotoxicity Assay->Dose-Response Active Hit Mechanism of Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Kinase Inhibition) Dose-Response->Mechanism of Action Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Dose-Response->Selectivity G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase Target Kinase (e.g., Akt, MEK) RTK->Kinase Activates Downstream Downstream Effectors Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Compound 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Compound->Kinase Inhibits

References

Application Notes and Protocols for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound with potential applications in various biological studies. As with many organic small molecules, its poor aqueous solubility presents a significant challenge for in vitro cell-based assays. This document provides a detailed protocol for the solubilization and application of this compound in a cell culture setting, ensuring reproducible and reliable experimental outcomes. The following guidelines are based on standard laboratory practices for handling water-insoluble compounds.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValueReference
CAS Number14529-12-5[1][2]
Molecular FormulaC₉H₆ClNO₃[2]
Molecular Weight211.60 g/mol [2]
AppearanceSolid (form may vary)
Storage4°C

Recommended Solvents and Stock Solution Preparation

Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions such as cell culture media. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[3][4][5][6][7]

Key Considerations:

  • DMSO Quality: Use only high-purity, sterile, cell culture grade DMSO to avoid cytotoxicity from impurities.[7]

  • Concentration of Stock Solution: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This minimizes the volume of DMSO added to the cell culture, thereby reducing solvent-induced toxicity.[4] The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and not exceed 1%, as higher concentrations can adversely affect cell viability and function.[4][7]

  • Solubility Testing: Before preparing a large volume of stock solution, it is recommended to perform a small-scale solubility test to determine the maximum achievable concentration in DMSO.

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for preparing a stock solution and subsequent working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sterile-filtered cell culture medium appropriate for your cell line

Procedure:

  • Preparation of High-Concentration Stock Solution (e.g., 20 mM in DMSO): a. Aseptically weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 4.232 mg of the compound (Molecular Weight = 211.6 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO (in this example, 1 mL). d. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., 37°C) in a water bath can be used to aid solubilization if necessary. Visually inspect the solution to ensure there are no visible particles. e. This high-concentration stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Intermediate and Working Solutions: a. It is best practice to perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stocks.[4] This approach helps to maintain the compound's solubility when further diluting into the aqueous cell culture medium. b. For example, to prepare a 100 µM working solution from a 20 mM stock, first prepare an intermediate dilution (e.g., 2 mM in DMSO) and then dilute this intermediate stock into the final cell culture medium. c. Crucially, add the DMSO stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly. Adding the aqueous medium to the concentrated DMSO stock can cause the compound to precipitate.[4]

  • Application to Cell Culture: a. Calculate the volume of the working solution needed to achieve the desired final concentration in your cell culture wells. b. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control. c. For the vehicle control, add the same volume of DMSO as used for the highest concentration of the test compound.

Stability and Storage

  • Stock Solution: Aliquoted stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C. However, it is recommended to perform stability tests for long-term storage.

  • Working Solutions: Due to the potential for hydrolysis of the benzoxazine ring in aqueous environments, it is strongly recommended to prepare fresh working solutions in cell culture medium immediately before each experiment.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when added to the cell culture medium, try the following:

    • Decrease the final concentration of the compound.

    • Increase the serum concentration in the cell culture medium, as serum proteins can help to solubilize hydrophobic compounds.[4]

    • Ensure rapid and thorough mixing upon addition of the DMSO stock to the medium.

Experimental Workflow Diagram

Dissolution_Protocol start Start weigh Weigh Compound (Aseptic Technique) start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Gentle Warming (e.g., 37°C) add_dmso->dissolve stock_solution High-Concentration Stock Solution (in DMSO) dissolve->stock_solution aliquot Aliquot and Store (-20°C or -80°C) stock_solution->aliquot prepare_intermediate Prepare Intermediate Dilutions (in DMSO) stock_solution->prepare_intermediate For immediate use dilute_in_medium Dilute in Pre-warmed Cell Culture Medium prepare_intermediate->dilute_in_medium working_solution Final Working Solution dilute_in_medium->working_solution add_to_cells Add to Cell Culture working_solution->add_to_cells end End add_to_cells->end

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols for the Detection of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the development and implementation of analytical methods for the quantification of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in biological samples. The protocols described herein are based on established analytical techniques for compounds with similar structural motifs, such as benzoxazines and isatoic anhydride derivatives. While no specific validated method for this compound has been published, the following application notes offer a robust starting point for method development and validation. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which are crucial for analyzing complex biological matrices.

Analytical Method Overview

The proposed primary method for the analysis of this compound is reversed-phase Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers the necessary selectivity and sensitivity for detecting low concentrations of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates. An alternative, Gas Chromatography-Mass Spectrometry (GC-MS), may also be considered, potentially requiring derivatization to improve the volatility and thermal stability of the analyte.

Key Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis, offering high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, though likely requiring a derivatization step to enhance analyte volatility.

Experimental Protocols

The following sections detail the proposed experimental protocols for sample preparation and analysis using LC-MS/MS. These protocols are intended as a guide and will require optimization and validation for the specific biological matrix and instrumentation used.

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions (Example)

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, increase to 95% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (Hypothetical)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion(s)

    • Internal Standard: Precursor ion → Product ion(s)

  • Optimization: The specific MRM transitions, collision energy, and other MS parameters must be optimized by infusing a standard solution of this compound.

Protocol 2: Sample Preparation from Urine using Solid-Phase Extraction (SPE)

SPE is recommended for urine samples to remove salts and other interferences.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data that should be obtained during method validation. These values are illustrative and will depend on the specific experimental conditions.

Table 1: Hypothetical LC-MS/MS Method Validation Parameters

ParameterTarget Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85-115%
Matrix Effect < 15%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction (Protein Precipitation, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: General workflow for the analysis of this compound.

logical_relationship Analyte 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Method Analytical Method Analyte->Method Matrix Biological Matrix (Plasma, Urine, Tissue) Matrix->Method Validation Method Validation Method->Validation Quantification Accurate Quantification Validation->Quantification

Caption: Logical relationship for developing a quantitative bioanalytical method.

Conclusion

The protocols and data presented in these application notes provide a comprehensive starting point for the development of a robust and reliable analytical method for the quantification of this compound in biological samples. It is imperative that any method based on these guidelines is fully validated according to regulatory standards to ensure the accuracy and precision of the results. The use of LC-MS/MS is highly recommended to achieve the required sensitivity and selectivity for bioanalytical applications in research and drug development.

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic derivatives, specifically quinazolinones, from 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. This starting material, a derivative of isatoic anhydride, is a valuable scaffold in medicinal chemistry due to its utility in generating compounds with a wide range of biological activities. Quinazolinone derivatives, in particular, are known to exhibit antimicrobial, antifungal, and anticancer properties.

The protocols outlined below describe the synthesis of key intermediates that can be further functionalized to create diverse compound libraries for drug discovery and development. The methodologies are based on established synthetic routes for analogous compounds and provide a solid foundation for laboratory-scale synthesis.

Synthesis of 3-Amino-6-chloro-1-methylquinazolin-4(3H)-one

This protocol details the synthesis of a key quinazolinone intermediate through the reaction of this compound with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by ring-opening and subsequent intramolecular cyclization to form the stable quinazolinone ring system.

Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-15 mL per gram of starting material).

  • To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 3-Amino-6-chloro-1-methylquinazolin-4(3H)-one.

Microwave-Assisted Synthesis (Alternative Protocol):

For a more rapid synthesis, microwave irradiation can be employed.

  • In a microwave-safe vessel, combine 1 equivalent of this compound and 2-3 equivalents of hydrazine hydrate in a minimal amount of a suitable solvent like ethanol or in a solvent-free condition.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the product can be isolated and purified as described in the conventional heating method.

Expected Product Characterization Data:

The following table provides expected characterization data for a closely related compound, 3-amino-6-chloro-2-methylquinazolin-4(3H)-one, which can be used as a reference for the expected product.[1]

Compound NameMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (DMSO-d6, δ ppm)
3-amino-6-chloro-2-methylquinazolin-4(3H)-oneC9H8ClN3O209.63174-1758.03 (d, J=2.3 Hz, 1H), 7.80 (dd, J=8.7, 2.4 Hz, 1H), 7.63 (d, J=8.76 Hz, 1H), 5.84 (s, 2H, NH2), 2.58 (s, 3H, CH3)

Note: The N-methyl group in the target compound will likely result in a singlet around 3.3-3.6 ppm in the 1H NMR spectrum.

Synthesis of N-Substituted 2-amino-5-chloro-N-methylbenzamides

This protocol describes the ring-opening of this compound with primary or secondary amines to yield N-substituted 2-amino-5-chloro-N-methylbenzamides. These benzamide derivatives are versatile intermediates for the synthesis of other heterocyclic systems.

Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • A suitable solvent (e.g., toluene, ethanol, or DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Beaker

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent in a round-bottom flask.

  • Add a slight excess (1.1-1.2 equivalents) of the desired primary or secondary amine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthetic Pathways

synthesis_pathways cluster_reaction1 Quinazolinone Synthesis cluster_reaction2 Benzamide Synthesis start This compound hydrazine Hydrazine Hydrate (NH2NH2·H2O) amine Primary/Secondary Amine (R1R2NH) quinazolinone 3-Amino-6-chloro-1-methylquinazolin-4(3H)-one start->quinazolinone  + Hydrazine Hydrate  Ethanol, Reflux benzamide N-Substituted 2-amino-5-chloro-N-methylbenzamide start->benzamide  + R1R2NH  Solvent, Heat

Caption: Synthetic routes from this compound.

Experimental Workflow

experimental_workflow start Start: Dissolve Starting Material add_reagent Add Nucleophile (e.g., Hydrazine or Amine) start->add_reagent reaction Reaction (Reflux or Microwave) add_reagent->reaction cool Cool to Room Temperature reaction->cool isolate Isolate Crude Product (Filtration) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize (NMR, IR, MP) purify->characterize

Caption: General experimental workflow for the synthesis of derivatives.

References

Application Notes and Protocols for the Investigation of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct antimicrobial studies on 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione are not extensively available in the current body of scientific literature. The following application notes and protocols are based on the documented antimicrobial activities of structurally related benzoxazine derivatives. These guidelines are intended to serve as a foundational framework for initiating research into the potential antimicrobial properties of the specified compound.

Introduction to Benzoxazines in Antimicrobial Research

Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of 1,3-benzoxazine and 1,4-benzoxazine have demonstrated promising antibacterial and antifungal properties.[1] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzoxazine core. For instance, the presence of a chloro group on the 1,4-benzoxazin-3-one skeleton has been shown to enhance antifungal activity.[2] This suggests that this compound, with its chloro and N-methyl substitutions, is a viable candidate for antimicrobial screening.

Potential Antimicrobial Applications

Based on studies of analogous compounds, this compound could be investigated for activity against a range of pathogenic microorganisms, including:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

  • Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

  • Fungi: Including species like Candida albicans, Aspergillus fumigatus, and various plant-pathogenic fungi.[2]

Summarized Antimicrobial Activity of Related Benzoxazine Derivatives

The following table summarizes the antimicrobial activity of various benzoxazine derivatives as reported in the literature. This data provides a basis for comparison and for selecting appropriate microbial strains for initial screening of this compound.

Compound ClassTest Organism(s)Activity MetricReported Value(s)Reference
1,4-Benzoxazin-3-one derivatives with 6-Cl substitutionG. zeae, C. wilt, P. sasakii, P. infestansEC₅₀15.37 - 26.76 µg/mL[2]
Benzoxazine-6-sulfonamide derivativesGram-positive and Gram-negative bacteria, FungiMIC31.25 and 62.5 µg/mL[3]
3-Phenyl-2H-benzoxazine-2,4(3H)-dionesT. mentagrophytes, M. gypseum-Higher activity with electron-accepting substituents[4]
Symmetrical 1,3-Benzoxazine DerivativesGram-positive and Gram-negative bacteria, Fungi-Some compounds more effective than standard drugs[5]

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound, adapted from methodologies used for similar compounds.

Synthesis of this compound

A potential synthetic route to the target compound can be adapted from the synthesis of related isatoic anhydrides.

Materials:

  • 5-Chloro-2-(methylamino)benzoic acid

  • Triphosgene

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 5-chloro-2-(methylamino)benzoic acid in anhydrous toluene.

  • Under a continuous stream of nitrogen, add a solution of triphosgene in anhydrous toluene dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane) to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product & Analysis start_A 5-Chloro-2-(methylamino)benzoic acid reaction Cyclization in Anhydrous Toluene start_A->reaction start_B Triphosgene start_B->reaction workup Cooling & Precipitation/ Solvent Removal reaction->workup purification Recrystallization workup->purification product 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione purification->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

General synthetic workflow for this compound.
In Vitro Antibacterial Susceptibility Testing

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (antibiotic), a negative control (broth and DMSO without compound), and a growth control (broth and bacteria without compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antifungal Susceptibility Testing

Similar to antibacterial testing, a broth microdilution method (e.g., following CLSI guidelines M27-A3 for yeasts) can be employed.

Materials:

  • RPMI-1640 medium

  • Fungal strains (e.g., C. albicans)

  • 96-well microtiter plates

  • Test compound stock solution

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control

  • Spectrophotometer

Procedure:

  • Follow a similar serial dilution procedure as for antibacterial testing, using RPMI-1640 medium.

  • Prepare a fungal inoculum and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculate the wells with the fungal suspension.

  • Include appropriate controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration that causes a significant inhibition of fungal growth compared to the growth control.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock Prepare Compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Microbial Inoculum inoculation Inoculate Wells inoculum->inoculation dilution->inoculation incubate Incubate at Appropriate Temperature (24-48h) inoculation->incubate read Visual Inspection or Spectrophotometric Reading incubate->read mic Determine MIC read->mic

General workflow for in vitro antimicrobial susceptibility testing.

Proposed Mechanism of Action Studies

Should this compound exhibit significant antimicrobial activity, further studies to elucidate its mechanism of action would be warranted. Based on the activities of other heterocyclic compounds, potential mechanisms to investigate include:

  • Inhibition of Cell Wall Synthesis: Assess for alterations in cell morphology and susceptibility in the presence of cell wall stressors.

  • Disruption of Cell Membrane Integrity: Employ assays that measure membrane potential, permeability, and leakage of intracellular components.

  • Inhibition of Nucleic Acid Synthesis: Investigate the effect of the compound on DNA gyrase or other enzymes involved in DNA replication and repair.

  • Inhibition of Protein Synthesis: Evaluate the impact on ribosomal function and protein expression profiles.

Conclusion

While direct evidence for the antimicrobial properties of this compound is currently lacking, the broader class of benzoxazines represents a promising area for the discovery of new antimicrobial agents. The protocols and data presented here, derived from studies on analogous compounds, provide a robust starting point for the systematic evaluation of this specific molecule. Further research is essential to determine its antimicrobial spectrum, potency, and mechanism of action, which could ultimately contribute to the development of novel therapeutics to combat infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in an aqueous solution?

A1: As a derivative of isatoic anhydride, this compound is expected to be unstable in aqueous solutions. The anhydride ring is susceptible to hydrolysis, which is the primary degradation pathway.[1] The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.

Q2: What are the likely degradation products of this compound in water?

A2: Based on the hydrolysis of isatoic anhydride and its derivatives, the primary degradation products are expected to be carbon dioxide and the corresponding N-methyl anthranilic acid, which in this case would be 5-chloro-2-(methylamino)benzoic acid.[1]

Q3: How does pH affect the stability of this compound?

A3: The hydrolysis of related heterocyclic compounds, such as the herbicide flumioxazin, is significantly accelerated by increasing pH.[2] It is therefore highly probable that the degradation of this compound will be faster in neutral to alkaline solutions compared to acidic conditions. For instance, the half-life of flumioxazin was found to be 16.4 hours at pH 5, 9.1 hours at pH 7, and only 0.25 hours at pH 9.[2]

Q4: What is a reasonable starting point for determining the half-life of this compound in my experiments?

A4: As a starting point, you can look at the stability of other benzoxazinones. For example, 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) was found to have a half-life of approximately 43 hours in soil, where it transformed into 2-benzoxazolinone (BOA).[3] Given the pH sensitivity, it is crucial to determine the half-life under your specific experimental conditions (pH, temperature, and buffer composition).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound in solution The aqueous solution has a neutral or alkaline pH, leading to rapid hydrolysis.Adjust the pH of your solution to be acidic (e.g., pH 4-5) to slow down the degradation rate. Prepare solutions fresh before use.
Inconsistent results between experiments The pH of the aqueous solution is not well-controlled, leading to variable degradation rates. Temperature fluctuations can also affect stability.Use a reliable buffer system to maintain a constant pH throughout your experiment. Ensure a constant and recorded temperature for all stability studies.
Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) These are likely degradation products.Characterize the degradation products using techniques like LC-MS to confirm the hydrolysis pathway. This can provide valuable information about the reaction kinetics.
Low recovery of the compound from aqueous samples The compound has degraded during sample preparation or storage.Minimize the time samples are in an aqueous state. If possible, perform extractions into an organic solvent immediately after sampling. Store aqueous samples at low temperatures (e.g., -20°C) to slow degradation, and analyze them as quickly as possible.

Quantitative Data for Structurally Related Compounds

The following tables summarize stability data for related benzoxazinone compounds to provide a comparative reference.

Table 1: Hydrolysis Half-life (t½) of Flumioxazin in Aqueous Buffer Solutions at 30°C [2]

pHHalf-life (hours)
516.4
79.1
90.25

Table 2: Degradation Half-life of DIBOA in Wheat Crop Soils [3]

CompoundHalf-lifePrimary Degradation Product
DIBOA43 hoursBOA (2-benzoxazolinone)
BOA2.5 daysAPO (2-aminophenoxazin-3-one)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related compounds. These can be adapted for studying this compound.

Protocol 1: Determination of Hydrolysis Rate (Adapted from a study on Flumioxazin) [2]

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at various pH values (e.g., pH 5, 7, and 9).

  • Sample Preparation: Prepare a stock solution of the test compound in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for your analytical method.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 30°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the parent compound concentration against time. The degradation rate constant (k) can be determined from the slope of the resulting line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Identification of Degradation Products using LC-MS (General Approach)

  • Forced Degradation: Subject the compound to forced degradation under conditions expected to cause hydrolysis (e.g., incubation in pH 9 buffer).

  • LC-MS Analysis: Analyze the degraded sample using an LC-MS system.

    • Chromatographic Conditions: Use a suitable C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Mass Spectrometry Conditions: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and its degradation products.

  • Structural Elucidation: Based on the mass-to-charge ratio (m/z) of the observed peaks, propose structures for the degradation products. The expected primary degradation product, 5-chloro-2-(methylamino)benzoic acid, can be confirmed by comparing its retention time and mass spectrum with a synthesized standard.

Visualizations

Hydrolysis_Pathway cluster_0 Aqueous Solution (H₂O) Compound 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Intermediate Unstable Intermediate Compound->Intermediate Hydrolysis Product1 5-Chloro-2-(methylamino)benzoic acid Intermediate->Product1 Product2 Carbon Dioxide (CO₂) Intermediate->Product2

Caption: Inferred hydrolysis pathway of the target compound.

Stability_Workflow cluster_workflow Experimental Workflow for Stability Analysis prep Prepare Buffered Aqueous Solutions (Varying pH) spike Spike with Test Compound prep->spike incubate Incubate at Constant Temperature spike->incubate sample Collect Aliquots at Time Intervals incubate->sample analyze Analyze via HPLC or LC-MS sample->analyze calculate Calculate Degradation Rate and Half-life analyze->calculate

Caption: General workflow for aqueous stability studies.

References

Technical Support Center: Optimizing 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For initial experiments with a novel compound like this compound, it is advisable to test a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or serial dilution series, typically spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 10 nM to 100 µM). This wide range will help determine the optimal concentration window for your specific cell line and assay.

Q2: How should I dissolve and prepare this compound for my experiments?

A2: Like many small molecules, this compound is likely to have limited solubility in aqueous solutions. The recommended procedure is to first dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the cell culture wells is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the potential biological activities of this compound?

A3: While specific data for this compound is not extensively published, derivatives of the isatoic anhydride and benzoxazinedione scaffold have been reported to exhibit a variety of biological activities. These include anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] Some benzoxazine derivatives have been shown to induce cell death and disrupt cell membrane permeability in cancer cell lines.[7] Therefore, it is plausible that this compound may exhibit cytotoxic or antiproliferative effects.

Q4: How long should I incubate my cells with the compound?

A4: The optimal incubation time will depend on the doubling time of your specific cell line and the anticipated mechanism of action of the compound. For cytotoxicity or proliferation assays, typical incubation times range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) in your initial studies to determine the most appropriate endpoint for your assay.

Q5: How can I determine if the observed cellular effects are specific to the compound and not due to off-target effects or solvent toxicity?

A5: To ensure the validity of your results, it is essential to include proper controls in your experimental design. A "vehicle control" group, consisting of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound, is critical. This allows you to distinguish the effects of the compound from any potential effects of the solvent. Additionally, if the molecular target is known, including a positive control (a known inhibitor/activator) and a negative control (an inactive structural analog, if available) can help to confirm the specificity of the compound's action.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells. - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and maintain a consistent pipetting technique.- To minimize edge effects, consider not using the outermost wells of the microplate for experimental samples.
No observable effect on cells, even at high concentrations. - Compound inactivity in the specific cell line- Insufficient incubation time- Compound precipitation in the media- Verify the expression of the putative target in your cell line (if known).- Extend the incubation period (e.g., up to 72 hours).- Visually inspect the wells for any signs of compound precipitation. If observed, consider lowering the highest concentration or using a different solvent system.
High background signal or "false positives". - Compound autofluorescence (in fluorescence-based assays)- Non-specific binding- Run a control plate with the compound in cell-free media to assess its intrinsic fluorescence at the assay wavelengths.- Include appropriate counter-screens to identify compounds that interfere with the assay technology.
Unexpectedly high cytotoxicity across all concentrations. - Error in dilution calculations- High solvent concentration- Cell contamination- Double-check all calculations for stock and working solution dilutions.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).- Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in fresh medium to the desired seeding density.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM as a vehicle control).

    • Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other values.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) serial_dilution Perform Serial Dilutions in Culture Medium prep_compound->serial_dilution prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells serial_dilution->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal normalize_data Normalize to Control measure_signal->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 value of a small molecule.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Replicates? cause1 Inconsistent Cell Seeding start->cause1 Yes cause2 Pipetting Error start->cause2 Yes cause3 Edge Effects start->cause3 Yes no_issue Proceed with Data Analysis start->no_issue No solution1 Ensure Homogenous Cell Suspension cause1->solution1 solution2 Calibrate Pipettes & Standardize Technique cause2->solution2 solution3 Avoid Outer Wells of the Plate cause3->solution3

Caption: Troubleshooting logic for high variability in assay replicates.

References

Technical Support Center: Synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The content is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The primary synthetic route to this compound involves the N-methylation of 5-chloroisatoic anhydride. This reaction is typically carried out by treating 5-chloroisatoic anhydride with a methylating agent in the presence of a base.

Synthesis_Pathway 5-Chloroisatoic_Anhydride 5-Chloroisatoic Anhydride Product This compound 5-Chloroisatoic_Anhydride->Product N-Methylation Reagents Methylating Agent (e.g., Dimethyl Sulfate) Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) Reagents->Product

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

FAQ 1: My reaction is showing low to no conversion of the starting material. What are the possible causes?

Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Base The base is crucial for deprotonating the nitrogen of the isatoic anhydride, making it nucleophilic. Ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and has been stored under anhydrous conditions. For solid bases, grinding them into a fine powder before use can increase surface area and reactivity.
Degraded Methylating Agent Methylating agents like dimethyl sulfate and methyl iodide can degrade over time. Use a fresh bottle or a recently opened one that has been stored properly. Methyl iodide is particularly light-sensitive.
Insufficient Reaction Temperature N-methylation of isatoic anhydrides may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature to 40-60 °C and monitoring the progress by TLC.
Presence of Moisture Water can react with strong bases and potentially lead to hydrolysis of the anhydride starting material or product. Ensure all glassware is oven-dried, and use anhydrous solvents.
Poor Solubility of Starting Material If the 5-chloroisatoic anhydride is not sufficiently soluble in the chosen solvent, the reaction will be slow. Consider switching to a more polar aprotic solvent like DMF or DMSO.

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Caption: Troubleshooting workflow for low reaction conversion.

FAQ 2: The reaction is producing multiple spots on TLC, and the final yield of the desired product is low. What are the likely side reactions?

The formation of multiple byproducts is often due to the reactivity of the isatoic anhydride ring system, especially in the presence of bases.

Common Side Products and Prevention Strategies:

Side ProductFormation MechanismPrevention Strategy
5-Chloro-N-methylanthranilic Acid Hydrolysis of the product during aqueous workup or due to residual water in the reaction. The anhydride ring is sensitive to cleavage.Use anhydrous conditions. During workup, minimize contact time with water and avoid strongly basic or acidic aqueous solutions.
Ring-Opened Esters/Amides If the reaction is run in an alcohol solvent or with amine impurities, these can act as nucleophiles, opening the anhydride ring.Use aprotic solvents like acetone, DMF, or acetonitrile. Ensure all reagents are free from amine impurities.
Unreacted 5-Chloroisatoic Anhydride Incomplete reaction (see FAQ 1).Re-evaluate reaction conditions, particularly the stoichiometry of the base and methylating agent, and reaction time.

A study on the N-benzylation of isatoic anhydride revealed that strong bases and high temperatures can lead to the opening of the sensitive anhydride ring, resulting in various byproducts.[1]

Side_Reactions cluster_paths Reaction Pathways Start 5-Chloroisatoic Anhydride + CH₃⁺ Desired_Path Desired N-Methylation Start->Desired_Path Base Hydrolysis_Path Ring Opening (Hydrolysis) Start->Hydrolysis_Path H₂O Other_Nucleophile_Path Ring Opening (Other Nucleophiles) Start->Other_Nucleophile_Path ROH / R₂NH Product 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Desired_Path->Product Hydrolyzed_Product 5-Chloro-N-methylanthranilic Acid Hydrolysis_Path->Hydrolyzed_Product Other_Product Esters/Amides Other_Nucleophile_Path->Other_Product

Caption: Potential desired and side reaction pathways.

FAQ 3: I have obtained a crude product, but I'm having difficulty purifying it. What are the recommended purification methods?

Purification can be challenging due to the similar polarities of the product and some byproducts.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Solvent Screening: Start with single solvents like ethanol, isopropanol, or ethyl acetate. If a single solvent is not ideal, a binary solvent system can be effective. Common systems include hexane/ethyl acetate, hexane/acetone, or ethanol/water.[2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[2]

  • Silica Gel Chromatography: If recrystallization fails to remove impurities, column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The product is moderately polar, so a low to medium polarity eluent system should be effective.

    • Caution: Isatoic anhydrides can sometimes be unstable on silica gel.[1] It is advisable to use a less acidic grade of silica or to run the column quickly.

Experimental Protocols

Protocol 1: N-Methylation of 5-Chloroisatoic Anhydride

This protocol is a general procedure based on the N-alkylation of similar heterocyclic compounds. Optimization may be required.

Materials:

  • 5-Chloroisatoic anhydride

  • Dimethyl sulfate (Caution: Highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood).

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroisatoic anhydride (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add dimethyl sulfate (1.2 - 1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the solid product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The choice of base can significantly impact the yield of N-alkylation reactions. The following table provides a qualitative comparison based on literature for related compounds.

BaseSolventTypical TemperatureExpected YieldNotes
K₂CO₃ DMF, Acetone40-80 °CGood to ExcellentA common, effective, and relatively mild base for this transformation.[3]
NaH DMF, THF0 °C to RTVariableA strong base that can lead to higher yields but also increases the risk of ring-opening side reactions if not controlled carefully.[1]
Cs₂CO₃ DMFRT to 60 °CGood to ExcellentOften gives higher yields than K₂CO₃ but is more expensive.[1]
DIPEA DMFRT to 50 °CModerateA weaker organic base; may require longer reaction times or higher temperatures.

Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions. This table serves as a general guideline for base selection.

References

Technical Support Center: Purification of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent System The compound may be too soluble in the chosen solvent, leading to loss in the mother liquor.
- Experiment with different solvent systems. A good starting point is a binary mixture, such as hexane/dichloromethane or ethanol/water.[1][2]
- Try dissolving the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
Excessive Solvent Volume Using too much solvent will prevent the product from crashing out effectively upon cooling.
- Use the minimum amount of hot solvent required to fully dissolve the crude material.
Cooling Rate Too Fast Rapid cooling can lead to the formation of small, impure crystals or oils.
- Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath.
Premature Filtration Filtering the crystals before crystallization is complete will result in significant product loss.
- Ensure the mixture has reached the target low temperature and that crystal formation has ceased before filtration.

Problem 2: Product Oiling Out During Recrystallization

Potential Cause Recommended Solution
Low Melting Point Impurities The presence of impurities can depress the melting point of the mixture, causing it to separate as an oil.
- Attempt to "scratch" the inside of the flask with a glass rod to induce crystallization.
- Add a seed crystal of pure product if available.
- Consider a pre-purification step, such as a quick filtration through a plug of silica gel, to remove some impurities before recrystallization.[1]
Solvent Polarity Mismatch The chosen solvent may not be ideal for inducing crystallization of your specific compound.
- Try a different solvent system with varying polarities.

Problem 3: Incomplete Separation During Column Chromatography

Potential Cause Recommended Solution
Incorrect Eluent System The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no elution of the desired product.
- Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that gives good separation between the product and impurities.
- A common starting point for compounds of this nature is a hexane/ethyl acetate gradient.[3]
Column Overloading Applying too much crude material to the column will lead to broad, overlapping bands.
- Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poor Column Packing Air bubbles or cracks in the silica gel bed will result in channeling and poor separation.
- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing crude this compound?

A good starting point for recrystallization is a binary solvent mixture. Based on procedures for similar compounds, a mixture of hexane and dichloromethane (e.g., 2:3 v/v) has been shown to be effective for crystallization.[1] Alternatively, ethanol can be used, with slow evaporation to yield colorless crystals.[2]

Q2: How can I remove colored impurities from my crude product?

Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by hot filtration. Alternatively, column chromatography is a very effective method for separating colored impurities from the desired product.

Q3: My purified product still shows impurities by NMR. What should I do?

If minor impurities persist after initial purification, a second purification step is recommended. For example, if you first performed recrystallization, follow up with column chromatography, or vice versa. Re-crystallization from a different solvent system may also be effective.

Q4: What are the expected physical properties of pure this compound?

The pure compound is expected to be a solid. Its molecular formula is C9H6ClNO3 with a molecular weight of 211.6 g/mol .[4][5]

Experimental Protocols

Protocol 1: Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of hexane:dichloromethane (2:3, v/v) or ethanol) to dissolve the solid completely.[1][2]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

  • Prepare a chromatography column by packing silica gel in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[3]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography TLC TLC/NMR/LC-MS Recrystallization->TLC ColumnChromatography->TLC TLC->Recrystallization Further Purification Needed TLC->ColumnChromatography Further Purification Needed PureProduct Pure Product TLC->PureProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Is the product pure? Start->CheckPurity LowYield Is the yield low? CheckPurity->LowYield Yes TroubleshootPurity Address Impurities: - Re-purify (different method) - Check solvent choice CheckPurity->TroubleshootPurity No Success Pure Product Obtained LowYield->Success No TroubleshootYield Address Yield: - Optimize solvent volume - Check cooling rate - Ensure complete precipitation LowYield->TroubleshootYield Yes TroubleshootPurity->Start TroubleshootYield->Start

Caption: A logical flow diagram for troubleshooting common purification issues.

References

common pitfalls in experiments with 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are the optimal storage conditions?

A1: this compound, as an N-alkylated isatoic anhydride, is susceptible to hydrolysis. The anhydride ring can be opened by moisture, leading to the formation of the corresponding N-methylanthranilic acid derivative and the release of carbon dioxide. Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place to minimize degradation.

Q2: I am observing a lower than expected yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Cyclization: The ring-closing step to form the benzoxazinedione is a critical step. Insufficient reaction time, suboptimal temperature, or inefficient cyclizing agents (e.g., phosgene, triphosgene) can lead to incomplete conversion of the N-methyl-anthranilic acid precursor.

  • Hydrolysis: As mentioned, the product is sensitive to water. Any moisture present in the reactants, solvents, or reaction atmosphere can hydrolyze the anhydride, reducing the yield.

  • Side Reactions: Depending on the synthetic route, side reactions such as decarboxylation of the starting material or product under harsh temperature conditions can occur.

  • Purification Losses: The compound may be lost during workup and purification steps. It is important to use appropriate purification techniques and minimize the number of steps.

Q3: What are the best solvents for dissolving this compound?

Troubleshooting Guides

Synthesis and Purification

Problem: Low or No Product Formation

Potential Cause Suggested Solution
Poor quality of starting materials Ensure the purity of the starting 2-amino-5-chlorobenzoic acid and methylating agent.
Inefficient N-methylation Optimize the reaction conditions for N-methylation (e.g., base, solvent, temperature, and reaction time).
Inefficient cyclization Ensure the cyclizing agent (e.g., triphosgene) is active and used in the correct stoichiometry. The reaction temperature and time should be carefully controlled.
Presence of moisture Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.

Problem: Presence of Impurities in the Final Product

Potential Impurity Identification Troubleshooting
Unreacted 2-amino-5-chloro-N-methylbenzoic acid Can be detected by ¹H NMR (presence of a carboxylic acid proton) and IR (broad O-H stretch).Ensure complete cyclization by extending the reaction time or using a slight excess of the cyclizing agent. Purify by recrystallization or column chromatography.
Hydrolysis product (2-amino-5-chloro-N-methylbenzoic acid) Similar to the unreacted starting material.Avoid exposure to moisture during workup and storage.
Polymeric byproducts May appear as an insoluble baseline material in NMR or as a broad signal.Control the reaction temperature to avoid polymerization.
Handling and Storage

Problem: Decomposition of the Compound Over Time

Potential Cause Suggested Solution
Hydrolysis due to atmospheric moisture Store in a desiccator or glovebox under an inert atmosphere. Use a tightly sealed container.
Thermal degradation Store at low temperatures (e.g., 4 °C). Avoid prolonged exposure to high temperatures.
Photodegradation Store in an amber vial or in the dark to protect from light.

Experimental Protocols

Synthesis of this compound

This is a general procedure based on the synthesis of related N-methylated isatoic anhydrides. Optimization may be required.

Step 1: N-methylation of 2-amino-5-chlorobenzoic acid

  • To a solution of 2-amino-5-chlorobenzoic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to isolate the crude 2-(methylamino)-5-chlorobenzoic acid.

Step 2: Cyclization to this compound

  • Dissolve the crude 2-(methylamino)-5-chlorobenzoic acid in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of triphosgene in the same solvent dropwise. A base (e.g., triethylamine) may be required to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Filter the reaction mixture to remove any salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Start methylation N-methylation of 2-amino-5-chlorobenzoic acid start->methylation cyclization Cyclization with Triphosgene methylation->cyclization purification Purification cyclization->purification product 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione purification->product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture check_purification Optimize Purification Procedure start->check_purification improve_cyclization Optimize Cyclization Step check_conditions->improve_cyclization

Caption: Troubleshooting flowchart for addressing low reaction yields.

degradation_pathway compound This compound hydrolysis_product 2-(Methylamino)-5-chlorobenzoic acid + CO2 compound->hydrolysis_product H2O (Hydrolysis)

Caption: Primary degradation pathway of the target compound via hydrolysis.

how to prevent degradation of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C (refrigerated).[1] For extended storage, some suppliers of analogous compounds, such as N-Methylisatoic anhydride, recommend -20°C. The compound should be stored in a tightly sealed container to protect it from moisture.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary degradation pathway for this compound is hydrolysis.[2] As an anhydride, it is susceptible to reacting with water, which leads to the opening of the benzoxazine ring. Other potential factors that can contribute to degradation include exposure to high temperatures and light.

Q3: How can I visually identify if my sample of this compound has degraded?

A3: While visual inspection is not a definitive measure of purity, signs of degradation may include a change in color, clumping of the solid material (due to moisture absorption), or a change in its physical state. However, chemical analysis is necessary for a conclusive determination of degradation.

Q4: What is the main degradation product of this compound?

A4: The primary degradation product resulting from hydrolysis is 5-chloro-2-(methylamino)benzoic acid and carbon dioxide.[2] This occurs through the cleavage of the anhydride bond in the presence of water.

Q5: What type of containers are recommended for storing this compound?

A5: It is recommended to store this compound in amber glass vials or other light-resistant containers with a tight-fitting cap to minimize exposure to light and moisture. For larger quantities, containers made of polyethylene or enameled steel may also be suitable, provided they can be hermetically sealed.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage.1. Verify the storage conditions of your compound (temperature, humidity, light exposure). 2. Perform a purity analysis of your current stock using a suitable analytical method like HPLC. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Compound appears discolored or clumped. Absorption of moisture leading to hydrolysis.1. Do not use the compromised material for sensitive experiments. 2. If possible, analyze a small portion to confirm degradation. 3. Discard the degraded material according to your institution's safety protocols and obtain a fresh sample.
Loss of compound activity over time. Gradual degradation of the compound in storage.1. Review your storage and handling procedures. Ensure the container is always tightly sealed after use. 2. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric conditions. 3. Re-evaluate the purity of your stock at regular intervals.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and to detect its primary degradation product, 5-chloro-2-(methylamino)benzoic acid. This is a general method and may require optimization for your specific instrumentation and requirements.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Reference standards of this compound and 5-chloro-2-(methylamino)benzoic acid

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample of this compound in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard and sample solutions.

  • Monitor the chromatogram for the peaks corresponding to the parent compound and its degradation product. The retention times should be determined using the reference standards.

  • Calculate the purity of the sample by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram.

Forced Degradation Study Protocol

This protocol describes a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[3][4][5][6][7]

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.

  • Keep the solution at room temperature for 1 hour.

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

5. Photolytic Degradation:

  • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze all stressed samples using the stability-indicating HPLC method described above. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Hydrolysis_Pathway Compound 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Product 5-Chloro-2-(methylamino)benzoic acid Compound->Product Hydrolysis CO2 CO₂ Compound->CO2 Hydrolysis Water H₂O (Moisture)

Caption: Hydrolysis degradation pathway of the compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Temp, Humidity, Light) Start->CheckStorage PurityAnalysis Perform Purity Analysis (HPLC) CheckStorage->PurityAnalysis DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed ProcureNew Procure Fresh Compound & Store Properly DegradationConfirmed->ProcureNew Yes ReviewProcedures Review Handling Procedures DegradationConfirmed->ReviewProcedures No ContinueExp Continue Experiment ProcureNew->ContinueExp ReviewProcedures->ContinueExp

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Overcoming Resistance to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when observing resistance to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cell lines. Given the limited specific data on this compound, the guidance provided is based on established mechanisms of resistance to structurally related compounds, such as quinazoline and other benzoxazine derivatives, which are known to target various cellular pathways.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound?

A1: While specific studies on this compound are limited, compounds with benzoxazine and quinazoline scaffolds have been reported to exhibit anticancer activity through various mechanisms. These may include, but are not limited to, inhibition of protein kinases (e.g., EGFR), topoisomerase inhibition, or disruption of tubulin polymerization.[1][2][3] Determining the specific mechanism in your cell line of interest is a crucial first step in understanding resistance.

Q2: My cells are showing reduced sensitivity to the compound compared to initial experiments. What are the possible reasons?

A2: Reduced sensitivity, or acquired resistance, can arise from several factors:

  • Target Alteration: Mutations or altered expression of the drug's molecular target can prevent effective binding.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cells.[4][5]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, promoting survival and proliferation.[6]

  • Impaired Apoptotic Pathways: Defects in the cellular machinery responsible for programmed cell death (apoptosis) can render cells resistant to drug-induced death.[7][8]

  • Cell Line Instability: High passage numbers can lead to genetic drift and selection of resistant subpopulations.

Q3: How can I confirm if my cells have developed resistance?

A3: Resistance can be quantified by a cell viability assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guide: Investigating and Overcoming Resistance

This guide provides a systematic approach to identifying the mechanism of resistance and suggests potential strategies to overcome it.

Problem 1: Increased IC50 Value Observed in Treated Cell Line

Your cell line now requires a much higher concentration of this compound to achieve the same level of growth inhibition.

Table 1: Troubleshooting IC50 Shift

Possible Cause Suggested Experiment Expected Outcome if Cause is Confirmed Potential Solution
Increased Drug Efflux Perform a rhodamine 123 or Hoechst 33342 efflux assay by flow cytometry.Increased fluorescence outside the cells in the resistant line compared to the parental line.Co-treatment with an ABC transporter inhibitor (e.g., verapamil, tariquidar).[9]
Target Mutation Sequence the gene encoding the putative target protein (if known or hypothesized).Identification of mutations in the drug-binding domain.Use a different compound that binds to a different site on the target or targets a different protein.
Bypass Pathway Activation Perform phosphoproteomic analysis or Western blotting for key signaling proteins (e.g., p-Akt, p-ERK).Increased phosphorylation of proteins in alternative survival pathways in resistant cells.Combine with an inhibitor of the activated bypass pathway.
Reduced Apoptosis Conduct an Annexin V/Propidium Iodide apoptosis assay after drug treatment.Lower percentage of apoptotic cells in the resistant line compared to the parental line at the same drug concentration.Co-treatment with a pro-apoptotic agent or an IAP inhibitor.[10]

Experimental Workflow for Investigating Resistance

G start Observe Increased IC50 efflux Perform Drug Efflux Assay start->efflux target_seq Sequence Putative Target start->target_seq pathway Analyze Signaling Pathways start->pathway apoptosis Assess Apoptosis start->apoptosis efflux_inhibitor Co-treat with Efflux Inhibitor efflux->efflux_inhibitor Efflux Confirmed alt_drug Use Alternative Compound target_seq->alt_drug Mutation Found combo_therapy Combine with Pathway Inhibitor pathway->combo_therapy Bypass Pathway Activated pro_apoptotic Co-treat with Pro-apoptotic Agent apoptosis->pro_apoptotic Apoptosis Reduced

Caption: A logical workflow for troubleshooting increased IC50 values.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

Materials:

  • Resistant and parental cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in response to drug treatment.

Materials:

  • Resistant and parental cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be involved in resistance, where the drug inhibits a primary pathway, and resistance emerges through the activation of a bypass pathway.

G cluster_0 Primary Pathway cluster_1 Bypass Pathway (in resistant cells) A A B B A->B C C B->C Proliferation_Survival Proliferation_Survival C->Proliferation_Survival X X Y Y X->Y Y->C Drug 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Drug->B

Caption: A potential mechanism of resistance via bypass pathway activation.

References

Validation & Comparative

Validating the Biological Target of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione: A Comparative Guide to IAP Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of the novel compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, hereafter referred to as Compound X. Based on structural similarities to known pharmacophores, a primary putative biological target for Compound X is the family of Inhibitor of Apoptosis Proteins (IAPs). This document outlines the experimental framework for confirming this hypothesis by comparing its potential activity against that of established IAP antagonists.

IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are key regulators of apoptosis and are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] Small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, have emerged as a promising class of anti-cancer agents.[3][4] This guide will focus on a comparative evaluation of Compound X against well-characterized Smac mimetics: Xevinapant (AT-406), Tolinapant (ASTX660), and Birinapant (TL32711).

Comparative Analysis of Target Engagement

The initial step in target validation is to quantify the direct binding affinity of the compound to the purified target proteins. For IAP antagonists, this typically involves measuring the binding to the Baculoviral IAP Repeat (BIR) domains, which are crucial for their anti-apoptotic function.[3]

Table 1: Comparison of In Vitro Binding Affinities (Ki, nM) of IAP Antagonists
CompoundcIAP1 (BIR3) Ki (nM)cIAP2 (BIR3) Ki (nM)XIAP (BIR3) Ki (nM)Reference
Compound X To be determinedTo be determinedTo be determined
Xevinapant1.95.166.4[5]
Tolinapant< 12Not specified< 40[6]
Birinapant< 1Not specified45[7]
GDC-0152174328[5]

Comparative Analysis of Cellular Activity

Following confirmation of direct target binding, the next critical step is to assess the compound's activity in a cellular context. Smac mimetics induce the degradation of cIAP1 and cIAP2, leading to the activation of apoptotic pathways, often in a TNFα-dependent manner.[8][9] Comparing the ability of Compound X to induce cell death in cancer cell lines against established IAP antagonists provides a measure of its cellular potency and mechanism of action.

Table 2: Comparison of Cellular Potency (IC50/EC50, nM) in Cancer Cell Lines
CompoundCell LineAssay EndpointIC50/EC50 (nM)Reference
Compound X e.g., MDA-MB-231Cell ViabilityTo be determined
Compound X e.g., SK-OV-3Cell ViabilityTo be determined
BirinapantMDA-MB-231Cell Growth Inhibition1 - 3[10]
SM-1200 (Bivalent)MDA-MB-231Cell Growth Inhibition0.9[11]
SM-1200 (Bivalent)SK-OV-3Cell Growth Inhibition7.9[11]
Tolinapant (+TNFα)Colorectal Cancer PanelCell DeathVariable (nM range)[6]

Note: Cellular potency is highly dependent on the cell line and assay conditions (e.g., presence of TNFα). The MDA-MB-231 (breast cancer) and SK-OV-3 (ovarian cancer) cell lines are commonly used models for evaluating Smac mimetics.[10][11]

Experimental Protocols

Objective comparison requires standardized and robust experimental protocols. Below are detailed methodologies for key assays in the validation workflow.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively determines the binding affinity of a test compound to an IAP BIR domain by measuring the displacement of a fluorescently labeled tracer peptide.[12][13][14]

Materials:

  • His-tagged XIAP (or cIAP1/cIAP2) BIR3 domain protein.

  • Biotinylated Smac-derived peptide tracer.

  • Terbium (Tb)-conjugated anti-His antibody (Donor).

  • Streptavidin-conjugated dye (e.g., d2 or AF488) (Acceptor).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Test compounds (e.g., Compound X) serially diluted in DMSO.

  • 384-well low-volume black assay plates.

  • TR-FRET-capable microplate reader.

Procedure:

  • Prepare a 2X master mix of the IAP protein and the Tb-anti-His antibody in assay buffer.

  • Prepare a 4X solution of the biotinylated tracer and streptavidin-dye in assay buffer.

  • Dispense 5 µL of the 2X protein/antibody mix into the wells of the 384-well plate.

  • Add 2.5 µL of serially diluted test compound or DMSO vehicle control to the appropriate wells.

  • Incubate for 30 minutes at room temperature.

  • Initiate the binding reaction by adding 2.5 µL of the 4X tracer/streptavidin mix.

  • Incubate for 60-120 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (Acceptor dye).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the log of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the assay is configured appropriately.

Protocol 2: Cell Viability (MTT/WST-1) Assay

This colorimetric assay assesses the impact of the test compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MDA-MB-231).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds serially diluted in culture medium.

  • Recombinant human TNFα (optional, typically used at 1-10 ng/mL).

  • MTT or WST-1 reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl).

  • 96-well clear-bottom cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Remove the medium and replace it with 100 µL of fresh medium containing the serially diluted test compound, with or without TNFα. Include vehicle-only wells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the crystals.

  • For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Normalize the data to the vehicle control and plot the percent viability against the log of the compound concentration to determine the EC50 value.

Mandatory Visualizations

Signaling and Experimental Workflows

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_iap IAP Regulation cluster_caspase Caspase Cascade TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I NF-κB Complex_II Complex II (Apoptosis) TNFR1->Complex_II Caspase8 Caspase-8 Complex_II->Caspase8 cIAP12 cIAP1/2 cIAP12->Complex_I Promotes XIAP XIAP Caspase37 Caspase-3/7 XIAP->Caspase37 | Smac_Mimetics Compound X / Smac Mimetics Smac_Mimetics->cIAP12 | Degradation Smac_Mimetics->XIAP | Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: IAP Antagonist Mechanism of Action.

Target_Validation_Workflow Start Hypothesize Target (Compound X -> IAPs) Biochem Biochemical Assay (TR-FRET Binding) Start->Biochem Determine Ki Cellular Cellular Assay (Cell Viability - MTT/WST-1) Biochem->Cellular Determine EC50 Mechanism Mechanism of Action (cIAP Degradation Western Blot) Cellular->Mechanism Confirm On-Target Effect Validate Target Validated Mechanism->Validate

Caption: Target Validation Workflow for Compound X.

References

In-Depth Comparative Analysis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione and Other Known Inhibitors Is Not Feasible Due to Lack of Publicly Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, preventing a comparative analysis with other known inhibitors. While the chemical properties and synthesis of this compound are documented, specific data regarding its inhibitory targets, mechanism of action, and quantitative performance metrics such as IC50 or Ki values are not publicly available.

The core requirement for a comparative guide is the identification of a specific biological target, such as an enzyme or receptor, that this compound inhibits. Without this pivotal information, it is impossible to identify a relevant cohort of "other known inhibitors" for a meaningful comparison of performance, experimental protocols, and signaling pathways.

While research on the broader class of benzoxazine derivatives has shown a range of biological activities, these findings are not directly transferable to the specific compound . For instance, various substituted 1,3-benzoxazine derivatives have been investigated for their potential as antimicrobial and antifungal agents. One study highlighted the synthesis and evaluation of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, which exhibited some antibacterial and antifungal properties. Another research avenue has focused on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, which have demonstrated antifungal activity against several plant pathogenic fungi[1]. However, these studies do not provide a specific molecular target that would allow for a direct comparison with other inhibitors.

Similarly, other research on benzoxazinone cores has explored their potential as renin inhibitors. These studies, while valuable in the broader context of drug discovery, do not offer specific data on this compound.

Without established biological targets and associated experimental data for this compound, the creation of a detailed comparison guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams is not possible at this time. Further primary research to elucidate the bioactivity and mechanism of action of this specific compound is required before such a comparative analysis can be conducted.

References

Comparative Guide to the Structure-Activity Relationships of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione Analogs and Related Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. While specific SAR studies on this exact compound are limited in publicly available literature, this document synthesizes data from various studies on related benzoxazinone derivatives to elucidate the impact of structural modifications on their biological activities. The guide covers antifungal, α-chymotrypsin inhibitory, anticancer, and serotonin receptor binding activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antifungal Activity of Benzoxazinone Analogs

Recent studies have highlighted the potential of benzoxazinone derivatives as antifungal agents. A series of 1,4-benzoxazin-3-one derivatives, including those with a 6-chloro substituent, have been evaluated for their efficacy against various plant pathogenic fungi.

Comparative Antifungal Activity Data

The following table summarizes the in vitro fungicidal activity of selected 1,4-benzoxazin-3-one derivatives, highlighting the impact of the 6-chloro substitution. The data is presented as the concentration required for 50% effective concentration (EC50) in µg/mL.

Compound IDR (Substitution on Benzoxazinone Ring)Test FungusEC50 (µg/mL)
5o 6-ClGibberella zeae23.17[1][2]
5p 6-ClCapsicum wilt26.76[3]
5q 6-ClPellicularia sasakii26.66[1][2]
5s 6-ClPhytophthora infestans15.37[1]
5l 5,7-di-ClGibberella zeae20.06[1][2]
5e HPhytophthora infestans26.77[1][2]
Hymexazol (Control) -Gibberella zeae40.51[1][2]
Hymexazol (Control) -Pellicularia sasakii32.77[3]
Hymexazol (Control) -Phytophthora infestans18.35[3]
Carbendazim (Control) -Phytophthora infestans34.41[3]

Key Findings:

  • Compounds with a 6-chloro substituent on the 1,4-benzoxazin-3-one skeleton generally exhibited good antifungal activity.[1]

  • For instance, compound 5s showed the best activity against P. infestans, with an EC50 value of 15.37 µg/mL.[1]

  • The presence of electron-withdrawing groups on the phenyl ring of 3-phenyl-2H-benzoxazine-2,4(3H)-diones was found to increase antifungal activity, along with increased lipophilicity.[4]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is a standard method for assessing the antifungal activity of chemical compounds against phytopathogenic fungi.[1][2]

  • Preparation of Fungal Cultures: The tested fungi are subcultured on potato dextrose agar (PDA) plates.

  • Preparation of Test Compound Solutions: The synthesized benzoxazinone analogs are dissolved in a suitable solvent like DMSO to prepare stock solutions. These are then diluted with sterile distilled water containing 0.1% Tween-80 to the desired final concentrations.

  • Assay Procedure:

    • Aliquots of the test solutions are added to molten PDA medium to achieve the final test concentrations.

    • The medium is poured into sterile Petri dishes.

    • A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a fresh culture, is placed at the center of each agar plate.

    • Plates are incubated at a suitable temperature (e.g., 25 ± 1 °C) for a specified period.

  • Data Analysis:

    • The diameter of the fungal colony is measured.

    • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

    • The EC50 value is determined by probit analysis of the inhibition data.

α-Chymotrypsin Inhibitory Activity of Benzoxazinone Analogs

Benzoxazinone derivatives have been investigated as inhibitors of α-chymotrypsin, a serine protease.

Comparative α-Chymotrypsin Inhibition Data

The following table presents the α-chymotrypsin inhibitory activity of various benzoxazinone analogs, expressed as IC50 values.

Compound IDR1 (on Benzoxazinone Ring)R2 (on Phenyl Ring)IC50 (µM)Ki (µM)Inhibition Type
1 H4-F6.5 ± 0.14.7Competitive
2 H3-F11.2 ± 0.113.5Competitive
3 H2-F10.3 ± 0.111.2Competitive
4 H4-Cl8.9 ± 0.19.8Competitive
5 H3-Cl15.6 ± 0.117.8Competitive
6 H2-Cl12.3 ± 0.114.6Competitive
7 H4-Br10.2 ± 0.112.3Competitive
Chymostatin (Standard) --5.7 ± 0.13--

Data sourced from a study on benzoxazinone derivatives as α-chymotrypsin inhibitors.[5]

Key Findings:

  • Substituents on the phenyl ring influence the inhibitory potential. Increased inhibitory potential was observed with a fluoro group, followed by chloro and bromo substituents.[5]

  • Compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the order of activity being ortho > meta > para.[5]

  • Most of the active compounds were found to be competitive inhibitors of α-chymotrypsin.[5]

Experimental Protocol: In Vitro α-Chymotrypsin Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin.[6][7][8]

  • Reagents and Solutions:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.6) containing CaCl2 (e.g., 10 mM).

    • α-Chymotrypsin solution prepared in the buffer.

    • Substrate solution: N-Benzoyl-L-tyrosine ethyl ester (BTEE) dissolved in a suitable solvent (e.g., 50% w/w methanol).[7][8]

    • Inhibitor solutions of the test compounds at various concentrations.

  • Assay Procedure:

    • In a suitable reaction vessel (e.g., a cuvette), the buffer, substrate solution, and inhibitor solution (or solvent for control) are mixed.

    • The mixture is pre-incubated at a controlled temperature (e.g., 25 °C).

    • The reaction is initiated by adding the α-chymotrypsin solution.

    • The hydrolysis of BTEE is monitored by measuring the increase in absorbance at 256 nm over time using a spectrophotometer.[8]

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity and Associated Signaling Pathways

Benzoxazinone derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.

Comparative Anticancer Activity Data

The following table shows the IC50 values of selected benzoxazine derivatives against different cancer cell lines.

Compound IDR (Substitution)Cancer Cell LineIC50 (µM)
2b UnspecifiedMCF-7 (Breast)2.27[9]
4b UnspecifiedMCF-7 (Breast)3.26[9]
2b UnspecifiedHCT-116 (Colon)4.44[9]
4b UnspecifiedHCT-116 (Colon)7.63[9]
8d-1 4-phenyl-2H-benzo[b][5][10]oxazin-3(4H)-one derivative-0.63 nM (PI3Kα)[11]

Key Findings:

  • Certain substituted benzoxazines exhibit potent cytotoxic activity against breast and colon cancer cell lines.[9]

  • Some derivatives act as dual inhibitors of PI3K and mTOR, key components of a signaling pathway crucial for cancer cell growth and survival.[11]

  • Other benzoxazinone derivatives have been shown to induce apoptosis in cancer cells by upregulating p53 and caspase-3.[12]

  • Some analogs can also target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression.[13]

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Benzoxazinone\nAnalog (e.g., 8d-1) Benzoxazinone Analog (e.g., 8d-1) Benzoxazinone\nAnalog (e.g., 8d-1)->PI3K Benzoxazinone\nAnalog (e.g., 8d-1)->mTORC1 Gq_PLC_Pathway Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Gq/G11 Gq/G11 5-HT2A Receptor->Gq/G11 activates PLC Phospholipase C (PLC) Gq/G11->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Benzoxazinone\nAntagonist Benzoxazinone Antagonist Benzoxazinone\nAntagonist->5-HT2A Receptor SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Library_Design Library Design (e.g., based on lead compound) Synthesis Chemical Synthesis of Analogs Library_Design->Synthesis Purification_Characterization Purification & Characterization (NMR, MS, etc.) Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., in vitro assay) Purification_Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50 / EC50 determination) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., selectivity, mechanism of action) Dose_Response->Secondary_Assays Data_Analysis Data Analysis & SAR Determination Secondary_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization New_Analogs Design of New Analogs Lead_Optimization->New_Analogs New_Analogs->Synthesis

References

Navigating Kinase Cross-Reactivity: A Comparative Guide for Benzoxazine-Dione Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. Understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of compounds based on the 2H-3,1-benzoxazine-2,4(1H)-dione scaffold, a privileged structure in medicinal chemistry.

While direct, comprehensive cross-reactivity data for the specific molecule, 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is not publicly available, research has identified a closely related class of compounds, 3-benzyl-1,3-benzoxazine-2,4-diones, as potent allosteric inhibitors of MEK1 and MEK2 kinases.[1] This guide will, therefore, utilize data from well-characterized, selective allosteric MEK inhibitors as a representative comparison to illuminate the potential cross-reactivity landscape of this chemical series.

Quantitative Cross-Reactivity Profile of a Representative Allosteric MEK Inhibitor

To provide a quantitative benchmark, we present the cross-reactivity data for PD0325901, a highly selective, allosteric MEK1/2 inhibitor.[2][3][4][5][6] The data is derived from a broad kinase panel screening and illustrates the compound's high affinity for its primary targets with minimal off-target interactions.

Target Kinase PD0325901 Inhibition (%) @ 1µM Reference Compound(s) Assay Type
MEK1 (MAP2K1) >95% Trametinib, SelumetinibKINOMEscan™
MEK2 (MAP2K2) >95% Trametinib, SelumetinibKINOMEscan™
ABL1<10%ImatinibKINOMEscan™
AKT1<10%MK-2206KINOMEscan™
AURKA<10%AlisertibKINOMEscan™
CDK2<10%DinaciclibKINOMEscan™
EGFR<10%GefitinibKINOMEscan™
PIK3CA<10%AlpelisibKINOMEscan™
SRC<10%DasatinibKINOMEscan™
VEGFR2 (KDR)<10%AxitinibKINOMEscan™
(Data is representative and compiled from publicly available kinase screening data for PD0325901.[2])

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable cross-reactivity data. Below are methodologies for two common kinase inhibitor profiling assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[7][8][9][10][11]

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound or an alternative) in DMSO. Further dilute in the assay buffer.

    • Prepare a solution of the target kinase and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare a solution of the fluorescent tracer at the appropriate concentration in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the diluted test compound.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour to reach binding equilibrium.

    • Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.

  • Data Analysis:

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caliper Microfluidic Mobility-Shift Kinase Assay

This assay measures the enzymatic activity of a kinase by detecting the conversion of a substrate peptide to a phosphorylated product.[12][13][14][15]

Principle: A fluorescently labeled peptide substrate and its phosphorylated product have different electrophoretic mobilities. A microfluidic chip is used to separate these two species by applying an electric field. The amount of product formed is quantified by measuring the fluorescence intensity of each peak.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO and then in the assay buffer.

    • Prepare a solution of the target kinase in the assay buffer.

    • Prepare a solution containing the fluorescently labeled peptide substrate and ATP in the reaction buffer.

  • Kinase Reaction (384-well plate format):

    • To each well, add the diluted test compound.

    • Add the kinase solution to each well.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA.

  • Microfluidic Separation and Detection:

    • The Caliper LabChip® instrument aspirates a small volume from each well onto the microfluidic chip.

    • An electric field is applied to separate the substrate and product peptides based on their charge-to-mass ratio.

    • The fluorescence of the separated substrate and product is detected as they pass a laser.

  • Data Analysis:

    • The instrument's software calculates the percentage of substrate conversion to the product.

    • Plot the percentage of inhibition (calculated relative to controls) against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for a clear understanding of complex biological and experimental processes.

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) Transcription_Factors->Gene_Expression Inhibitor Allosteric MEK Inhibitors (e.g., Benzoxazine-diones) Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of allosteric MEK inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Combine Compound, Kinase, Substrate/Tracer, ATP Compound_Prep->Assay_Plate Kinase_Prep Kinase & Reagent Prep Kinase_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Plate_Reader Read Plate (FRET or Mobility Shift) Incubation->Plate_Reader Data_Processing Calculate % Inhibition or Binding Plate_Reader->Data_Processing IC50_Curve Generate Dose-Response Curve & Determine IC50 Data_Processing->IC50_Curve

Caption: A generalized experimental workflow for in vitro kinase inhibitor profiling.

References

Comparative Efficacy of Benzoxazine Derivatives in Cancer Cell Lines: An Analysis of Structural Analogues of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

The benzoxazine scaffold is a promising heterocyclic moiety in the development of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. This guide summarizes the available experimental data on the efficacy of these related compounds, offering a comparative perspective on their potential as anticancer agents.

Data Presentation: Cytotoxicity of Benzoxazine Derivatives

The antiproliferative activity of several benzoxazine derivatives has been evaluated in multiple cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC₅₀ values indicate higher potency.

Table 1: IC₅₀ Values (µM) of Substituted 3,4-dihydro-2H-1,4-benzoxazine Derivatives

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
Derivative 2b2.274.44[1][2]
Derivative 4b3.267.63[1][2]

Table 2: IC₅₀ Values (µM) of Benzoxazine-Purine Hybrids

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
Compound 94.06-[3]
Compound 10-4.80[3]
Compound 123.395.20[3]

Table 3: GI₅₀ Values (µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

CompoundHUH7 (Liver)FOCUS (Liver)HEPG2 (Liver)HEP3B (Liver)MCF7 (Breast)HCT116 (Colon)
5a (p-chloro)4.644.15----
5c (p-methoxy)--7.221.676.096.18

Note: GI₅₀ (50% growth inhibition) is conceptually similar to IC₅₀.

Experimental Protocols

The following are generalized experimental protocols based on methodologies cited in the referenced studies for determining the cytotoxic efficacy of benzoxazine derivatives.

Cell Culture and Maintenance

Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT or SRB Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period, commonly 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • Cell Viability Measurement:

    • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • SRB (Sulphorhodamine B) Assay: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB dye. The protein-bound dye is then solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm).[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

Studies on benzoxazine derivatives suggest that their anticancer effects may be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to influence key signaling pathways involved in cancer progression.

For instance, certain benzoxazinone derivatives have been observed to induce apoptosis through the upregulation of p53 and caspase-3 expression.[5] Others have shown inhibitory activity against kinases such as HER2 and JNK1, which are crucial for cell signaling pathways that regulate cell growth and proliferation.[1][2][3]

Below is a generalized diagram illustrating a potential mechanism of action for a cytotoxic benzoxazine derivative.

G cluster_cell Cancer Cell Compound Benzoxazine Derivative Membrane Cell Membrane Permeabilization Compound->Membrane Kinase Kinase Inhibition (e.g., HER2, JNK1) Compound->Kinase p53 p53 Upregulation Compound->p53 Caspase Caspase-3 Activation Membrane->Caspase Kinase->Caspase p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of action for cytotoxic benzoxazine derivatives.

Experimental Workflow

The general workflow for screening and evaluating the efficacy of novel compounds like 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione and its analogues is a multi-step process.

G cluster_workflow Drug Discovery and Evaluation Workflow Synthesis Compound Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT/SRB) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo Lead Lead Compound Optimization InVivo->Lead

Caption: General workflow for anticancer drug discovery and evaluation.

Conclusion

While direct experimental data on the efficacy of this compound is currently lacking, the analysis of its structural analogues reveals that the benzoxazine scaffold is a viable pharmacophore for the development of potent anticancer agents. The reviewed studies demonstrate that various derivatives exhibit significant cytotoxicity against a range of cancer cell lines, including those of breast, colon, and liver origin. The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine its specific anticancer properties and potential as a therapeutic candidate.

References

Independent Verification of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no independent experimental data verifying the specific biological activity of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is publicly available. This guide, therefore, provides a comparative analysis based on the known activities of its parent chemical classes: isatoic anhydrides and benzoxazines. The data presented is for closely related compounds and established alternatives to serve as a benchmark for researchers.

The chemical structure of this compound belongs to the N-substituted isatoic anhydrides, a class of compounds known to exhibit biological activities, primarily as inhibitors of serine proteases. Furthermore, the broader family of benzoxazines has been extensively studied for a variety of pharmacological effects, most notably antimicrobial properties. This guide will focus on these two potential activities for comparative purposes.

I. Comparative Analysis of Serine Protease Inhibition

Isatoic anhydride and its derivatives have been identified as a class of serine protease inactivators.[1] These compounds can irreversibly inhibit trypsin-like enzymes, suggesting potential therapeutic applications in conditions where serine protease activity is dysregulated.

The following table summarizes the inhibitory activity of a known isatoic anhydride derivative and a standard peptide-based inhibitor against the serine protease, trypsin.

Compound/InhibitorTarget EnzymeType of InhibitionPotency (Kᵢ or IC₅₀)Reference Compound
Substituted Isatoic AnhydridesTrypsin-like Serine ProteasesIrreversible-N/A
AprotininTrypsin, Chymotrypsin, Kallikrein, PlasminCompetitiveKᵢ ≈ 0.06 pM for TrypsinYes
Phenylmethylsulfonyl fluoride (PMSF)Serine Proteases (e.g., trypsin, chymotrypsin)Irreversible-Yes

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease like trypsin using a chromogenic substrate.

1. Materials and Reagents:

  • Enzyme: Trypsin (from bovine pancreas) solution of known concentration (e.g., 1 mg/mL in 1 mM HCl).

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or a similar chromogenic substrate.

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM).

  • Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: A known serine protease inhibitor (e.g., aprotinin).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed volume of the trypsin solution to each well.

  • Add the diluted test compounds and control inhibitor to the respective wells. Include a control well with only the enzyme and buffer (no inhibitor).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Enzyme Trypsin Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Chromogenic Substrate AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Test Compound Dilutions Inhibitor->Mix PreIncubate Pre-incubate (37°C) Mix->PreIncubate PreIncubate->AddSubstrate Measure Measure Absorbance (405 nm) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Compound Compound Dilutions in Broth Inoculate Inoculate Wells Compound->Inoculate Bacteria Standardized Bacterial Inoculum Bacteria->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe Determine Determine MIC Observe->Determine

References

A Comparative Guide to the Synthetic Routes of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, a key intermediate in the synthesis of various pharmaceuticals. The comparison is based on experimental data from peer-reviewed literature and patents, focusing on reaction conditions, yields, and reagent accessibility.

Introduction

This compound, also known as 5-Chloro-N-methylisatoic anhydride, is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutic agents. This document outlines two distinct and viable synthetic pathways:

  • Route 1: Cyclization of 5-chloro-2-(methylamino)benzoic acid. This approach involves the formation of the benzoxazinedione ring from a pre-methylated anthranilic acid derivative.

  • Route 2: N-methylation of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione. This method proceeds by first synthesizing the parent chlorinated isatoic anhydride, followed by the introduction of a methyl group on the nitrogen atom.

Comparison of Synthetic Routes

The selection of a synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the process. The following table summarizes the key quantitative data for the two synthetic routes.

ParameterRoute 1: CyclizationRoute 2: N-methylation of 6-chloro-isatoic anhydride
Starting Material 5-chloro-2-(methylamino)benzoic acid6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione
Key Reagents Triphosgene, DichloromethaneSodium Hydride, Methyl Iodide, DMF
Reaction Temperature 0°C to room temperature0°C to room temperature
Reaction Time Approximately 2-3 hoursNot explicitly specified
Reported Yield (%) High (analogous non-chlorinated reaction reports up to 96%)[1]Moderate to high (analogous N-alkylation of isatoic anhydride)
Purification Method Filtration, washing, and recrystallization[1]Not explicitly specified

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic processes, the following diagrams have been generated.

G cluster_0 Route 1: Cyclization cluster_1 Route 2: N-methylation A1 5-chloro-2-(methylamino)benzoic acid C1 This compound A1->C1 Cyclization B1 Triphosgene Dichloromethane B1->C1 A2 2-amino-5-chlorobenzoic acid C2 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione A2->C2 Cyclization B2 Triphosgene B2->C2 E2 This compound C2->E2 N-methylation D2 NaH, MeI DMF D2->E2

A diagram illustrating the two main synthetic routes.

Experimental Protocols

Route 1: Cyclization of 5-chloro-2-(methylamino)benzoic acid

This protocol is based on a procedure for the synthesis of the analogous non-chlorinated N-methyl isatoic anhydride and is expected to be directly applicable.[1]

Materials:

  • 5-chloro-2-(methylamino)benzoic acid

  • Triphosgene

  • Dichloromethane

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve 5-chloro-2-(methylamino)benzoic acid (1 equivalent) in dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add triphosgene (approximately 0.93 equivalents) to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 2 hours.

  • Upon completion of the reaction, add water to the mixture and separate the organic phase.

  • Wash the organic phase until neutral.

  • Recover the solvent under reduced pressure to obtain the crude solid product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Route 2: N-methylation of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione

This protocol is a general procedure for the N-alkylation of isatoic anhydrides.

Step 2a: Synthesis of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione

The synthesis of the starting material for Route 2 is analogous to the synthesis of isatoic anhydride itself.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Triphosgene

  • 1,2-dichloroethane

Procedure:

  • To a 500 mL three-necked round-bottom flask, add 2-amino-5-chlorobenzoic acid (1 equivalent) and 1,2-dichloroethane.

  • Heat the mixture to 80°C.

  • Slowly add a solution of triphosgene (2.1 equivalents) in 1,2-dichloroethane dropwise to the heated solution.

  • After the addition, continue to heat and stir the reaction mixture at 80°C for 3 hours.

  • Cool the mixture to room temperature in an ice water bath to precipitate the product.

  • Collect the white solid precipitate by filtration, wash with a suitable solvent, and dry to afford 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione.

Step 2b: N-methylation

Materials:

  • 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (1 equivalent) in anhydrous DMF to the cooled suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1, the direct cyclization of the N-methylated precursor, appears to be a more direct and potentially higher-yielding approach, as suggested by the high yield of the analogous non-chlorinated reaction.[1] Route 2 involves an additional step but may be advantageous if the starting material, 2-amino-5-chlorobenzoic acid, is more readily available or cost-effective than 5-chloro-2-(methylamino)benzoic acid. The choice of synthesis will ultimately depend on the specific needs and resources of the research or production team.

References

Comparative Evaluation of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione Against a Standard-of-Care Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione and a standard-of-care agricultural antifungal agent, Azoxystrobin. The evaluation is based on available data for related benzoxazine compounds and hypothetical in vitro efficacy data against common plant pathogenic fungi.

Introduction

This compound is a heterocyclic organic compound. While specific data on its biological activity is limited, derivatives of 1,4-benzoxazin-3-one, particularly those with a 6-chloro substitution, have demonstrated notable antifungal properties against a range of plant pathogenic fungi. This suggests its potential as a novel agricultural fungicide.

Azoxystrobin, a member of the strobilurin class of fungicides, is a widely used broad-spectrum agent for the control of fungal diseases in various crops. It acts by inhibiting mitochondrial respiration in fungi. This guide aims to provide a comparative framework for evaluating the potential of this compound in relation to this established standard of care.

Hypothetical In Vitro Antifungal Activity

The following table summarizes hypothetical minimum inhibitory concentration (MIC) values for this compound and Azoxystrobin against several key plant pathogenic fungi.

Fungal SpeciesThis compound (MIC in µg/mL)Azoxystrobin (MIC in µg/mL)
Botrytis cinerea (Gray Mold)82
Fusarium graminearum (Fusarium Head Blight)48
Magnaporthe oryzae (Rice Blast)21
Puccinia triticina (Wheat Leaf Rust)164
Alternaria solani (Early Blight)84

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antifungal activity was hypothetically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:

G prep Prepare fungal inoculum dilute Serially dilute compounds in 96-well plates prep->dilute inoculate Inoculate plates with fungal suspension dilute->inoculate incubate Incubate at 25°C for 48-72 hours inoculate->incubate read Read absorbance at 600 nm incubate->read determine Determine MIC (lowest concentration with no visible growth) read->determine G cluster_0 Fungal Cell Compound Compound TargetEnzyme Target Enzyme (e.g., Ergosterol Biosynthesis) Compound->TargetEnzyme Inhibition Pathway Signaling Pathway Membrane Cell Membrane Disruption Pathway->Membrane Disruption GrowthInhibition Inhibition of Fungal Growth Membrane->GrowthInhibition

Assessing the Specificity of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and specificity of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is not currently available in the public domain. This guide provides a comparative assessment based on the known activities of structurally related benzoxazine derivatives to infer its potential therapeutic applications and specificity. The information presented herein is intended for research and informational purposes only.

Introduction

This compound belongs to the benzoxazine class of heterocyclic compounds. While this specific molecule remains uncharacterized biologically, the benzoxazine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] This guide explores the potential specificity of this compound by comparing the performance of related chloro-substituted benzoxazine derivatives in two key therapeutic areas: antifungal and anticancer applications.

Potential Therapeutic Applications and Specificity Analysis

Based on the available literature for analogous compounds, this compound may exhibit activity in the following areas:

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,4-benzoxazin-3-one derivatives, with the presence of a chlorine atom at the 6-position enhancing activity against various plant pathogenic fungi.

Comparative Performance Data:

The following table summarizes the in vitro antifungal activity of 6-chloro-1,4-benzoxazin-3-one derivatives against several fungal strains, compared to standard antifungal agents.

Compound/DrugFungal StrainAssay TypeEndpointValue (µg/mL)
Compound 5o (6-Cl derivative) Gibberella zeaeMycelium Growth RateEC5023.17
Compound 5p (6-Cl derivative) Capsicum wiltMycelium Growth RateEC5026.76
Compound 5q (6-Cl derivative) Pellicularia sasakiiMycelium Growth RateEC5026.66
Compound 5s (6-Cl derivative) Phytophthora infestansMycelium Growth RateEC5015.37
Hymexazol (Standard) Gibberella zeaeMycelium Growth RateEC5040.51
Hymexazol (Standard) Pellicularia sasakiiMycelium Growth RateEC5032.77
Hymexazol (Standard) Phytophthora infestansMycelium Growth RateEC5018.35
Hymexazol (Standard) Capsicum wiltMycelium Growth RateEC50>50
Fluconazole (Standard) Cryptococcus neoformansMicrobroth DilutionIC50≤8
Fluconazole (Standard) Candida albicansBroth MicrodilutionMIC500.25

Experimental Protocol: Mycelium Growth Rate Assay

This assay is a common method to evaluate the in vitro efficacy of antifungal compounds.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.

  • Compound Preparation: Dissolve the test compound and standard controls in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Plate Preparation: Add appropriate concentrations of the test compounds to the molten PDA medium before pouring it into Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a defined period.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals.

  • Analysis: Calculate the percentage of growth inhibition compared to the control (solvent-only) plates. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.

Proposed Mechanism of Action & Specificity:

The antifungal activity of some benzoxazine derivatives has been attributed to the inhibition of key fungal enzymes such as lanosterol 14α-demethylase (CYP51) , an essential enzyme in ergosterol biosynthesis, or chitin synthase , which is crucial for cell wall integrity.[2][3][4] Specificity for the fungal target over the host counterpart is a key determinant of a good antifungal agent.

Diagram: Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol_Biosynthesis->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Chitin_Synthesis Chitin Synthesis Pathway Chitin_Synthase Chitin Synthase Chitin_Synthesis->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Cell_Wall->Fungal_Cell_Death Benzoxazine_Derivative 6-Chloro-Benzoxazine Derivative Benzoxazine_Derivative->CYP51 Inhibition Benzoxazine_Derivative->Chitin_Synthase Inhibition caption Potential antifungal mechanisms of benzoxazine derivatives.

Caption: Potential antifungal mechanisms of benzoxazine derivatives.

Antiproliferative and Anticancer Activity

Benzoxazine derivatives have also been investigated for their potential as anticancer agents. Studies on benzoxazine-purine hybrids and benzoxazinone derivatives have revealed their ability to inhibit cancer cell growth through various mechanisms, including kinase inhibition and induction of apoptosis.

Comparative Performance Data:

The following tables present the antiproliferative and enzyme inhibitory activities of representative benzoxazine derivatives and standard anticancer drugs.

Table 2.1: Antiproliferative Activity (IC50)

Compound/DrugCell LineCancer TypeIC50 (µM)
Benzoxazine-purine hybrid 9 MCF-7Breast4.06 - 7.31
Benzoxazine-purine hybrid 12 MCF-7Breast3.39 - 7.78
Benzoxazinone derivative 7 HepG2Liver< 10
Lapatinib (Standard) SK-BR-3Breast (HER2+)0.01
Doxorubicin (Standard) HepG2Liver~2.67

Table 2.2: Kinase and Enzyme Inhibition (IC50)

Compound/DrugTargetIC50 (nM)
Benzoxazine-purine hybrid 12 HER2Not specified, but active
Benzoxazine-purine hybrid 12 JNK1Not specified, but active
Lapatinib (Standard) HER29.8
DB07268 (JNK1 Inhibitor) JNK19
Etoposide (Standard) Topoisomerase II78,400
Doxorubicin (Standard) Topoisomerase II2,670

Experimental Protocols:

  • In Vitro Kinase Inhibition Assay (General Protocol):

    • Reagents: Recombinant kinase, substrate (peptide or protein), ATP, and test compound.

    • Reaction: The kinase, substrate, and test compound (at various concentrations) are incubated in a reaction buffer.

    • Initiation: The reaction is started by the addition of ATP.

    • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radioactive (32P-ATP), fluorescence-based, or luminescence-based assays.[2][5][6][7]

    • Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

  • Apoptosis Assays (Caspase Activity and p53 Expression):

    • Caspase-3 Activity Assay:

      • Cell Lysis: Treat cancer cells with the test compound and then lyse the cells to release cellular contents.

      • Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.[4][8][9][10][11]

      • Incubation and Measurement: Incubate the mixture to allow activated caspase-3 to cleave the substrate, and then measure the resulting signal (absorbance or fluorescence).

    • p53 Expression by Western Blot:

      • Protein Extraction: Extract total protein from treated and untreated cancer cells.

      • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

      • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

      • Immunoblotting: Probe the membrane with a primary antibody specific for p53, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detection: Detect the protein bands using a chemiluminescent substrate.[12][13][14][15][16]

Proposed Mechanisms of Action & Specificity:

The antiproliferative effects of benzoxazine derivatives appear to be mediated through multiple pathways:

  • Kinase Inhibition: Some derivatives, like the benzoxazine-purine hybrids, can inhibit specific kinases involved in cancer cell proliferation and survival, such as HER2 and JNK1.[12][17] Specificity across the kinome is a critical factor for minimizing off-target effects.

  • Induction of Apoptosis: Other benzoxazinone derivatives have been shown to induce programmed cell death (apoptosis) by upregulating the tumor suppressor protein p53 and activating executioner caspases like caspase-3.[18][19] They may also target enzymes like topoisomerase II, which is involved in DNA replication.[18][19]

Diagram: Potential Antiproliferative Signaling Pathways

Antiproliferative_Pathways cluster_kinase Kinase Inhibition Pathway cluster_apoptosis Apoptosis Induction Pathway Growth_Factor Growth_Factor HER2 HER2 Growth_Factor->HER2 Activates Proliferation_Survival Proliferation_Survival HER2->Proliferation_Survival Promotes Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Proliferation_Survival->Cell_Cycle_Arrest Stress_Signal Stress_Signal JNK1 JNK1 Stress_Signal->JNK1 Activates Apoptosis_Inflammation Apoptosis_Inflammation JNK1->Apoptosis_Inflammation Regulates DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 Activates Caspase_3 Caspase_3 p53->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Apoptosis->Cell_Cycle_Arrest Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication DNA_Replication->Cell_Cycle_Arrest Benzoxazine_Derivative 6-Chloro-Benzoxazine Derivative Benzoxazine_Derivative->HER2 Inhibition Benzoxazine_Derivative->JNK1 Inhibition Benzoxazine_Derivative->p53 Upregulation Benzoxazine_Derivative->Topoisomerase_II Inhibition caption Potential anticancer mechanisms of benzoxazine derivatives.

Caption: Potential anticancer mechanisms of benzoxazine derivatives.

General Experimental Workflow for Specificity Assessment

To definitively determine the specificity of this compound, a systematic experimental approach is required.

Diagram: Experimental Workflow for Specificity Profiling

Experimental_Workflow Start Start: 6-Chloro-1-methyl-2H-3,1- benzoxazine-2,4(1H)-dione Phenotypic_Screening Phenotypic Screening (e.g., Antifungal, Anticancer) Start->Phenotypic_Screening Hit_Identification Hit Identification (Active in a specific assay) Phenotypic_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., CETSA, Affinity Chromatography) Hit_Identification->Target_Deconvolution Target_Validation Target Validation (Biochemical & Cellular Assays) Target_Deconvolution->Target_Validation Specificity_Profiling Specificity Profiling (e.g., KinomeScan, Panel Screens) Target_Validation->Specificity_Profiling Lead_Optimization Lead Optimization Specificity_Profiling->Lead_Optimization caption Workflow for assessing the specificity of a novel compound.

Caption: Workflow for assessing the specificity of a novel compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking, the analysis of structurally similar compounds suggests its potential as either an antifungal or an antiproliferative agent. The 6-chloro substitution has been associated with potent activity in both contexts.

For researchers interested in this molecule, the next steps should involve broad phenotypic screening to identify its primary biological effects. Subsequent target deconvolution and specificity profiling against relevant target classes (e.g., fungal enzymes or human kinases) will be crucial to fully characterize its mechanism of action and therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such an investigation.

References

peer-reviewed studies validating the use of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of peer-reviewed scientific literature, no specific studies validating the biological use of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione with quantitative data, detailed experimental protocols, or direct comparisons to alternative compounds have been identified.

While the broader class of benzoxazine and benzoxazinone derivatives has been the subject of various chemical and biological investigations, research specifically focused on the 6-chloro-1-methyl substituted variant is not publicly available in peer-reviewed journals. Existing literature touches upon related structures, offering a glimpse into the potential activities of this chemical family, but lacks the specific evidence required for a comparative guide.

For instance, studies on other chlorinated benzoxazine derivatives have suggested potential biological activities. Research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has indicated some antibacterial and antifungal properties[1][2]. Similarly, a series of 1,4-benzoxazin-3-one derivatives featuring a 6-chloro substituent demonstrated antifungal activity against various plant pathogens[3]. However, these findings cannot be directly extrapolated to validate the efficacy or specific applications of this compound.

The synthesis of various substituted 2H-1,3-benzoxazine-2,4(3H)-diones has been described in the literature, often as part of larger libraries of compounds screened for biological activity[4]. These studies occasionally explore structure-activity relationships, but to date, none have included the specific compound of interest or provided the in-depth analysis necessary to fulfill the requirements of a detailed comparison guide.

Patents were also reviewed as a potential source of biological data, but this avenue also proved fruitless in yielding specific, quantifiable information on the activity of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, a halogenated organic compound. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is essential for maintaining a safe research environment.

Waste Classification and Hazard Profile

Before disposal, it is crucial to understand the nature of the waste. This compound is classified as a halogenated organic compound due to the presence of a chlorine atom.[1][2] Such compounds are typically considered hazardous waste and require special disposal methods, often involving incineration at a licensed facility.[2]

Compound Property Classification/Information Primary Disposal Concern
Chemical Class Halogenated Organic CompoundSegregation from non-halogenated waste streams is required.[1][3]
Regulatory Framework Regulated by EPA (RCRA) and OSHADisposal must comply with federal, state, and local regulations.[4][5][6]
Physical Form Solid (assumed)Must be dissolved in a suitable solvent for liquid waste disposal or handled as solid chemical waste.[7]
Primary Disposal Method IncinerationRequires transfer to an approved hazardous waste disposal facility.[2]

Detailed Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Consult the Safety Data Sheet (SDS) for specific handling precautions. If an SDS for this specific compound is unavailable, refer to SDSs for structurally similar halogenated organic compounds.[1][9]

2. Waste Segregation and Collection:

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [1][3] This separation is vital for proper disposal and can significantly reduce disposal costs.

  • Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[1][3]

    • The container must be in good condition, leak-proof, and have a secure, threaded cap.[3][10]

    • If the compound is a solid, it can be collected as solid waste or dissolved in a minimal amount of a suitable waste solvent (e.g., acetone, if compatible with other wastes in the container) and collected in a liquid waste container for halogenated organics.[7]

  • Do not mix with incompatible materials. Avoid mixing with strong acids, bases, or oxidizing agents in the same waste container.[11]

3. Waste Container Labeling:

  • Label the waste container clearly and accurately before adding any waste.[3]

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[1]

    • The relevant hazard identification (e.g., "Toxic," "Irritant").[1]

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

  • Ensure the storage area is cool, dry, and well-ventilated.[1]

  • The container must be stored in secondary containment to prevent spills.[1]

  • Keep the container closed at all times, except when adding waste.[3]

5. Arranging for Disposal:

  • Once the container is nearly full (typically around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Follow your institution's specific procedures for requesting a waste pickup.[1]

  • You will need to complete a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site. This is a "cradle-to-grave" responsibility.[4][12]

6. Spill and Emergency Procedures:

  • In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[1]

  • Collect the absorbent material, contaminated PPE, and any other cleanup materials in a sealed bag or container.[1]

  • Label the container as hazardous waste with a description of the spilled contents and request disposal through your EHS office.[1]

  • For large spills, evacuate the area and contact your institution's emergency response team.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste container designated for HALOGENATED organic waste? ppe->segregate get_container Obtain a properly labeled HALOGENATED waste container. segregate->get_container No add_waste Add waste to the container in a fume hood. segregate->add_waste Yes get_container->add_waste check_label Is the container properly labeled with full chemical name and hazards? add_waste->check_label update_label Correctly label the container with all constituents and hazards. check_label->update_label No store Securely close and store container in a designated Satellite Accumulation Area. check_label->store Yes update_label->store full Is the container nearly full (approx. 75%)? store->full continue_collection Continue to collect waste as needed. full->continue_collection No request_pickup Contact EHS or approved waste contractor for disposal pickup. full->request_pickup Yes continue_collection->add_waste complete_manifest Complete hazardous waste manifest for cradle-to-grave tracking. request_pickup->complete_manifest end End: Waste Transferred for Proper Disposal complete_manifest->end

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for structurally similar compounds and general best practices for handling hazardous chemicals. Users should always perform a risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of the compound.[1][2] The required PPE varies depending on the specific laboratory operation being performed.

OperationPotential HazardsRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.- Gloves: Nitrile or neoprene. - Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] - Body Protection: Laboratory coat. - Respiratory Protection: NIOSH/MSHA approved respirator (e.g., N95) is recommended, especially if dust is generated.
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors.- Gloves: Nitrile or neoprene. - Eye Protection: Chemical splash goggles. - Body Protection: Laboratory coat. - Work Area: Certified chemical fume hood.
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions.- Gloves: Nitrile or neoprene. - Eye Protection: Chemical splash goggles and a face shield.[1][3] - Body Protection: Flame-resistant laboratory coat. - Work Area: Certified chemical fume hood.
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors.- Gloves: Nitrile or neoprene. - Eye Protection: Chemical splash goggles. - Body Protection: Laboratory coat. - Work Area: Certified chemical fume hood.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls: All manipulations of this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.

Hand and Body Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[4] If skin contact occurs, wash the affected area immediately with soap and plenty of water.[4] Contaminated clothing should be removed and washed before reuse.[4]

Eye Protection: Use chemical safety goggles. In situations with a higher risk of splashing, a face shield should also be worn.[1][3] If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[4]

Spill Management: In the event of a spill, evacuate the area. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill. The absorbent material and any contaminated surfaces should be collected and placed in a sealed container for hazardous waste disposal. For larger spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: All waste containing this compound, including solid waste, liquid waste, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[2][5] Waste containers must be clearly labeled and sealed.[2]

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated filter paper, weighing boats)Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., reaction mixtures, solvent rinses)Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE (e.g., gloves, disposable lab coats)Place in a sealed bag and dispose of in a designated hazardous waste container.[2]
Contaminated Glassware 1. Rinse with a suitable organic solvent (e.g., ethanol, acetone) in a fume hood, collecting the rinse as hazardous waste. 2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours. 3. Wash with soap and water after decontamination.

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for safely handling this compound from initial preparation to final disposal.

A Preparation - Assess Risks - Don PPE B Weighing & Aliquoting (In Fume Hood) A->B C Solution Preparation (In Fume Hood) B->C D Reaction & Work-up (In Fume Hood) C->D E Decontamination - Clean Glassware - Wipe Surfaces D->E F Waste Disposal - Segregate Waste - Label Containers E->F G Doff PPE & Personal Hygiene F->G

Caption: Safe handling workflow for this compound.

References

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